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  • Product: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
  • CAS: 1094333-87-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, and predicted physical and spectroscopic properties of 3-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, and predicted physical and spectroscopic properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, the potential reactivity and applications of this molecule, particularly in the context of drug discovery and development, are discussed. This document is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential utility of novel succinic anhydride derivatives.

Introduction and Compound Overview

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, also known as 3-(4-bromophenyl)-3-methylsuccinic anhydride, is a cyclic dicarboxylic anhydride. Its structure is characterized by a five-membered oxolane-2,5-dione ring, which is a succinic anhydride core. This ring is substituted at the 3-position with both a 4-bromophenyl group and a methyl group, creating a quaternary stereocenter. The presence of the reactive anhydride functional group and the synthetically versatile bromophenyl moiety makes this compound a potentially valuable building block in organic synthesis and medicinal chemistry.

The succinic anhydride scaffold is a key component in various biologically active molecules and is often used as a linker or a reactive handle for conjugating with other molecules, such as proteins.[1] The corresponding ring-opened succinimide derivatives are known to exhibit a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[2][3] The 4-bromophenyl group can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for further molecular diversification.[4]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

}

Figure 1: Chemical structure of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Proposed Synthesis

A plausible synthetic route to 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione would involve the synthesis of the corresponding dicarboxylic acid, 3-(4-bromophenyl)-3-methylsuccinic acid, followed by cyclization to the anhydride. A potential multi-step synthesis is outlined below.

dot graph "synthetic_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Proposed synthetic workflow for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid

This step can be adapted from known procedures for the bromination of 2-methyl-2-phenylpropanoic acid.[5]

  • To a solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.1 equivalents).

  • The reaction may be catalyzed by a Lewis acid or a radical initiator, depending on the chosen brominating agent.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine was used.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Step 2: Synthesis of 3-(4-Bromophenyl)-3-methylsuccinic acid

This step would likely involve the formation of a carbanion alpha to the carboxylic acid, followed by carboxylation.

  • Protect the carboxylic acid of 2-(4-bromophenyl)-2-methylpropanoic acid, for example, as a methyl or ethyl ester.

  • Treat the ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the enolate.

  • Quench the enolate with an excess of solid carbon dioxide (dry ice).

  • Allow the reaction mixture to warm to room temperature and then acidify with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester to the dicarboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Step 3: Synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

The final step involves the dehydration and cyclization of the dicarboxylic acid.[6][7]

  • Reflux a solution of 3-(4-bromophenyl)-3-methylsuccinic acid in an excess of a dehydrating agent, such as acetic anhydride or acetyl chloride, for 2-4 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of gas evolution (if any).

  • After the reaction is complete, remove the excess dehydrating agent and byproducts by distillation under reduced pressure.

  • The crude product can be purified by recrystallization from a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) or by sublimation.

dot graph "reaction_mechanism" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#F1F3F4";

}

Figure 3: Proposed mechanism for the formation of the succinic anhydride.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. These predictions are based on the properties of structurally similar compounds.

PropertyPredicted Value/CharacteristicsRationale
Molecular Formula C₁₁H₉BrO₃Based on the chemical structure.
Molecular Weight 269.09 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules with this functionality.
Melting Point 100-150 °CThe presence of the polar anhydride group and the rigid phenyl ring would lead to a relatively high melting point for a molecule of this size.
Solubility Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), ethers (e.g., THF, diethyl ether), and acetone. Sparingly soluble in non-polar solvents (e.g., hexanes). Reacts with protic solvents (e.g., water, alcohols).Based on general solubility principles for organic compounds. The anhydride group is susceptible to hydrolysis.[8]
¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 3.20 (d, J ≈ 18 Hz, 1H, -CH₂-), 2.90 (d, J ≈ 18 Hz, 1H, -CH₂-), 1.80 (s, 3H, -CH₃)The aromatic protons of the 4-bromophenyl group are expected to appear as two doublets (or a complex multiplet) in the aromatic region. The diastereotopic methylene protons of the succinic anhydride ring will likely appear as two doublets with a large geminal coupling constant. The methyl protons will appear as a singlet.[9]
¹³C NMR (CDCl₃, 101 MHz) δ 175-170 (2 x C=O), 140-138 (Ar-C), 132 (Ar-C), 128 (Ar-C), 122 (Ar-C-Br), 48-45 (quaternary C), 45-42 (-CH₂-), 25-22 (-CH₃)The two carbonyl carbons of the anhydride will be in the downfield region. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to bromine being shifted due to the heavy atom effect.[10] The quaternary carbon will have a low intensity.[11][12]
IR (KBr, cm⁻¹) ~1860 (C=O, asymmetric stretch), ~1780 (C=O, symmetric stretch), ~1220 (C-O-C stretch), ~3000-2850 (C-H stretch)Cyclic anhydrides characteristically show two carbonyl stretching bands.[13][14]
Mass Spectrometry (EI) m/z 268/270 (M⁺, ~1:1 ratio), fragments corresponding to loss of CO, CO₂, and the bromophenyl group.The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 natural abundance).[15][16]

Reactivity and Potential Applications in Drug Development

Reactivity of the Anhydride Moiety

The primary site of reactivity in 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is the electrophilic carbonyl carbons of the anhydride group. This moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, leading to ring-opening.[17][18]

  • Reaction with Amines: Primary and secondary amines react to form the corresponding succinamic acids, which can be subsequently cyclized to form succinimides. This is a common strategy for introducing the succinimide pharmacophore.[17][19]

  • Reaction with Alcohols: Alcohols will react to form monoesters of the corresponding succinic acid.[20]

  • Hydrolysis: The anhydride is susceptible to hydrolysis in the presence of water, which will yield the dicarboxylic acid.[8]

Potential Applications

Given its structural features, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione can be envisioned as a versatile intermediate in several areas of drug discovery and development:

  • Synthesis of Bioactive Succinimides: As mentioned, the succinimide core is present in numerous compounds with a wide range of biological activities. This compound could serve as a precursor for the synthesis of novel succinimide derivatives with potential anticonvulsant, anti-inflammatory, or anticancer properties.[2]

  • Linker Chemistry for Bioconjugation: The anhydride can be used to link the 4-bromophenyl-3-methyl moiety to biomolecules, such as proteins or antibodies, that have available amino groups (e.g., lysine residues).[1] The resulting conjugate would then possess a handle (the bromo- a-ryl group) for further functionalization via cross-coupling reactions.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself could be used as a fragment in FBDD screening campaigns. The succinic anhydride can form a covalent bond with target proteins, and the bromophenyl group can be used to explore and optimize interactions within a binding pocket.

Conclusion

While direct experimental data on 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is scarce, a comprehensive profile of the compound can be constructed based on established chemical principles and data from analogous structures. The proposed synthetic route offers a viable pathway for its preparation. The combination of a reactive succinic anhydride moiety and a versatile 4-bromophenyl group makes this compound a promising building block for the synthesis of novel, potentially bioactive molecules and for applications in bioconjugation and fragment-based drug discovery. This guide provides a foundational understanding of this compound, intended to stimulate further research and exploration of its chemical and biological properties.

References

  • brainly.com. (2024, February 28). What is the labeled IR spectrum of succinic anhydride?Link

  • Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Link

  • Newspulpaper. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Link

  • ResearchGate. (n.d.). (a) FT-IR spectra of succinic anhydride (blue line), C-GO (red line)...Link

  • ChemicalBook. (n.d.). Succinic anhydride(108-30-5)IR1. Link

  • Synthesis and Biological Activity of Succinates 3,15,16,18 Tetrahydroxy 9-13-Epoxylabdane. (2020, October 24). Link

  • Synthesis And Antioxidant Activity Of Succinimide Derivative. (n.d.). Link

  • Chemistry Connected. (n.d.). Beyond Labz: Introduction to Mass Spectrometry. Link

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Link

  • ACS Publications. (n.d.). Mass spectra of organic compounds containing bromine and chlorine. Link

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and...Link

  • MDPI. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Link

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Link

  • Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Link

  • ChemicalBook. (2023, July 3). Succinic anhydride: applications in diverse industries. Link

  • The Royal Society of Chemistry. (n.d.). Supporting information. Link

  • MedChemExpress. (n.d.). Succinic anhydride, (2-dodecenyl)- (8CI). Link

  • PubMed. (2021, March 15). Research progress in biological activities of succinimide derivatives. Link

  • ChemicalBook. (n.d.). Bis(4-bromophenyl) ether(2050-47-7) 1H NMR spectrum. Link

  • ResearchGate. (n.d.). Amidation kinetics of succinic anhydride by amine-containing drugs. Link

  • ResearchGate. (2020, December). Research progress in biological activities of succinimide derivatives. Link

  • 13C NMR Spectroscopy. (n.d.). Link

  • Benchchem. (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Link

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Link

  • MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Link

  • 13C-NMR. (n.d.). Link

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Link

  • Semantic Scholar. (2012). [PDF] Synthesis and Structural Characterization of Novel Monoesters of Succinic Anhydride with Aryl Alcohols. Link

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Link

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Link

  • ResearchGate. (n.d.). Proposed mechanism for direct synthesis of anhydrides (III ) from carboxylic acids. Link

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Link

  • OA Monitor Ireland. (n.d.). Succinic Anhydride. Link

  • MDPI. (2025, January 27). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Link

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Link

  • PMC. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Link

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Link

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Link

  • PrepChem.com. (2017, July 13). Preparation of 3-(4-bromophenyl)-1-propene. Link

  • ChemicalBook. (n.d.). 4-Bromophenylacetic acid synthesis. Link

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Derivatives

Executive Summary The succinimide chemical scaffold, characterized by a pyrrolidine-2,5-dione core, is a foundational element in the development of anticonvulsant therapies, particularly for absence seizures.[1] This tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The succinimide chemical scaffold, characterized by a pyrrolidine-2,5-dione core, is a foundational element in the development of anticonvulsant therapies, particularly for absence seizures.[1] This technical guide delves into the mechanism of action of a specific subclass, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione and its related derivatives. The primary therapeutic effect of these compounds is achieved through the selective blockade of low-voltage-activated T-type calcium channels located in thalamic neurons.[1] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[1] By inhibiting these channels, the succinimide derivatives effectively dampen the abnormal neuronal rhythms within thalamocortical circuits. This document provides an in-depth exploration of the structure-activity relationships (SAR), the downstream physiological consequences of T-type channel blockade, and detailed experimental protocols for evaluating the efficacy and mechanism of these compounds. It is intended for researchers and drug development professionals dedicated to advancing treatments for epilepsy and other neurological disorders characterized by aberrant neuronal excitability.

Introduction to the Succinimide Class and the Target Compound Family

Succinimides are a well-established class of anticonvulsant drugs, with ethosuximide being a first-line therapy for uncomplicated absence seizures.[1] The core structure, a pyrrolidine-2,5-dione ring, serves as the essential pharmacophore. The therapeutic activity and toxicological profile are significantly influenced by substitutions at the C-3 position of this ring.[1] The compound of interest, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, represents a specific modification at this critical C-3 position, incorporating both a methyl group and an aryl (4-bromophenyl) group.

The rationale for investigating such derivatives stems from extensive structure-activity relationship studies. It is known that introducing two lower alkyl groups at the C-3 position generally confers optimal activity against absence seizures.[1] The substitution of one of these alkyl groups with an aryl moiety, as in the case of the target compound, is an area of active research to explore potential enhancements in potency, selectivity, or pharmacokinetic properties. The presence of a halogen, such as bromine, on the phenyl ring can further modulate the compound's activity.[2]

The Primary Molecular Target: Low-Voltage-Activated T-Type Calcium Channels

The anticonvulsant effect of succinimide derivatives is predominantly mediated by their interaction with a specific type of ion channel: the low-voltage-activated T-type calcium channel.[1]

2.1 Role of T-Type Calcium Channels in Neuronal Excitability

T-type calcium channels are a class of voltage-gated calcium channels that play a crucial role in regulating neuronal excitability.[3] Unlike high-voltage-activated channels, T-type channels open in response to small depolarizations of the cell membrane from a resting potential.[4] This property allows them to act as key regulators of neuronal firing patterns.[5] They are particularly abundant in thalamic neurons, where they contribute to the generation of burst firing patterns that underlie the oscillatory rhythms seen in thalamocortical circuits.[1] In the context of absence epilepsy, these rhythms become pathological, leading to the characteristic spike-and-wave discharges on an electroencephalogram (EEG).[1]

2.2 Selective Blockade by Succinimide Derivatives

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione derivatives exert their therapeutic effect by selectively binding to and inhibiting the alpha-1 subunit of the T-type calcium channels.[6] This blockade prevents the influx of calcium ions into the neuron, thereby hyperpolarizing the cell and making it less likely to fire in the pathological burst patterns associated with seizures.[6] This selective action on T-type channels, with less effect on other calcium channel subtypes, contributes to the specific efficacy of these drugs against absence seizures.[6]

Elucidating the Mechanism: A Multi-faceted Experimental Approach

A comprehensive understanding of the mechanism of action requires a combination of in vitro and in vivo experimental models. This section outlines the key experimental workflows and the rationale behind them.

Overall Experimental Workflow

The evaluation of novel succinimide derivatives typically follows a structured progression from initial screening to detailed mechanistic studies.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Compound Design & Synthesis B Molecular Docking (T-Type Channel) A->B C Patch-Clamp Electrophysiology (IC50 Determination) B->C Prioritize High-Affinity Candidates E Anticonvulsant Screening (scPTZ & MES Models) C->E Confirm Efficacy in Animal Models D Cell Viability & Initial Toxicity Screening F Neurotoxicity Assessment (Rotorod Test) E->F Determine Therapeutic Index G Pharmacokinetic Profiling F->G Assess Drug-like Properties

Caption: High-level workflow for the evaluation of novel succinimide derivatives.

In Vitro Characterization: Quantifying Target Engagement

The cornerstone of mechanistic understanding lies in directly measuring the interaction between the compound and its molecular target.

3.2.1 Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by pharmacological agents.

  • Objective: To determine the inhibitory concentration (IC50) of the succinimide derivatives on T-type calcium channels.

  • Rationale: By directly measuring the calcium current through the channels in the presence of varying concentrations of the compound, we can quantify its potency. A lower IC50 value indicates a more potent compound.[1]

  • Self-Validation: The protocol includes a vehicle control (e.g., DMSO) to establish the baseline channel activity and a known T-type channel blocker (e.g., ethosuximide) as a positive control to validate the assay's sensitivity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compound. By synthesizing and testing a series of related derivatives, we can identify the chemical modifications that enhance potency and reduce toxicity.

Derivative C-3 Substituent 1 C-3 Substituent 2 In Vitro Potency (IC50, µM) In Vivo Efficacy (ED50, mg/kg)
Ethosuximide (Reference)EthylMethyl~500125
Lead Compound 4-Bromophenyl Methyl Data to be determinedData to be determined
Derivative A4-ChlorophenylMethylData to be determinedData to be determined
Derivative BPhenylMethylData to be determinedData to be determined
Derivative C4-BromophenylEthylData to be determinedData to be determined

Caption: Table for summarizing SAR data of 3-substituted succinimide derivatives.

Downstream Signaling and Physiological Consequences

The blockade of T-type calcium channels initiates a cascade of events that culminates in the suppression of seizure activity.

G Compound 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Derivative T_Type T-Type Calcium Channel (Cav3.1 in Thalamic Neurons) Compound->T_Type Binds & Inhibits Ca_Influx Decreased Ca2+ Influx T_Type->Ca_Influx Leads to Burst_Firing Reduced Neuronal Burst Firing Ca_Influx->Burst_Firing Results in Spike_Wave Suppression of 3Hz Spike-and-Wave Discharges Burst_Firing->Spike_Wave Prevents Seizure_Control Control of Absence Seizures Spike_Wave->Seizure_Control Achieves

Caption: Mechanism of action pathway for succinimide derivatives.

Key Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable data.

Protocol: Whole-Cell Patch-Clamp Recording of T-Type Calcium Currents
  • Cell Preparation: Culture a suitable cell line expressing recombinant human Cav3.1 channels (e.g., HEK293 cells) or use primary thalamic neurons.

  • Electrode and Solution Preparation:

    • Prepare an external solution containing BaCl2 (as the charge carrier to avoid calcium-dependent inactivation) and a pipette solution with Cs+ to block potassium channels.

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available to open.

    • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type current.

  • Compound Application:

    • Establish a stable baseline recording of the T-type current.

    • Perfuse the cells with the external solution containing a known concentration of the succinimide derivative.

    • Record the current until a steady-state block is achieved.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration.[1]

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.[1]

Protocol: In Vivo Anticonvulsant Screening

4.2.1 Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Rationale: This model is highly predictive of efficacy against absence seizures.[7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) to mice.

    • After a predetermined time (e.g., 30 minutes), inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures for 30 minutes.

    • The endpoint is the percentage of animals protected from seizures. The median effective dose (ED50) is calculated from data at multiple dose levels.[8]

4.2.2 Maximal Electroshock (MES) Test

  • Rationale: This model is used to identify compounds effective against generalized tonic-clonic seizures.[8]

  • Procedure:

    • Administer the test compound i.p. to mice.

    • After a set time, deliver a brief electrical stimulus via corneal electrodes.

    • Observe for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the absence of this tonic extension. The ED50 is then calculated.[8]

Conclusion and Future Directions

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione and its derivatives operate through a well-defined mechanism of action: the selective blockade of T-type calcium channels. This targeted approach provides a strong foundation for their therapeutic potential in treating absence seizures. The key structure-activity relationship finding is that substitutions at the C-3 position of the succinimide ring are critical for anticonvulsant activity.[1]

Future research should focus on a comprehensive SAR exploration around the 3-aryl-3-alkyl substitution pattern to optimize potency and minimize off-target effects. Additionally, detailed pharmacokinetic and metabolic studies will be essential to determine the clinical viability of these promising compounds. Investigating their efficacy in other neurological disorders where T-type channel dysregulation is implicated, such as neuropathic pain, also represents a valuable avenue for further research.[4]

References

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  • Leresche, N., & Lambert, R. C. (2019). T-Type Channel Druggability at a Crossroads. ACS Chemical Neuroscience, 10(4), 1846-1848. Retrieved from [Link]

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  • Jin, R., Liu, Y., Zhang, J., Wang, L., Wang, Q., & Li, Y. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(12), 5783-5788. Retrieved from [Link]

  • PubMed. (2025, June 15). 1-Aryl-3-Ethyl-3-Methyl- and 1-Aryl-3-Methylsuccinimides as Drug Candidates for Cancer: Toxicity Prediction, Molecular Docking, and In Vitro Assessment. PubMed. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. IJRES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Aryl-3-Ethyl-3-Methyl- and 1‐Aryl‐3‐Methylsuccinimides as Drug Candidates for Cancer: Toxicity Prediction, Molecular Docking, and In Vitro Assessment | Request PDF. ResearchGate. Retrieved from [Link]

  • TERAS. (n.d.). SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS. Retrieved from [Link]

  • González-García, E., et al. (2024). Synthesis, Theoretical Study, and Anticonvulsant Evaluation of N-Arylenaminones. Chemistry & Biodiversity, 21(5), e202400056. Retrieved from [Link]

  • Lunkad, A. (2022, June 30). SAR of Anticonvulsants. YouTube. Retrieved from [Link]

  • DergiPark. (2024, April 3). Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents. DergiPark. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. Retrieved from [Link]

  • National University of Pharmacy. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. NUPh. Retrieved from [Link]

  • Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(18), 4153. Retrieved from [Link]

  • Kumar, R., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

  • International Science Community Association. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. Retrieved from [Link]

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Foundational

Thermodynamic and Kinetic Stability of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in Solution: A Comprehensive Guide

Introduction to the Molecular Architecture Understanding the thermodynamic stability of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (commonly referred to as a substituted succinic anhydride) in solution requires a deep a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Architecture

Understanding the thermodynamic stability of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (commonly referred to as a substituted succinic anhydride) in solution requires a deep analysis of its molecular architecture. The core oxolane-2,5-dione ring is inherently strained and susceptible to nucleophilic attack. However, the presence of a bulky 4-bromophenyl group and a methyl group at the C3 position introduces a complex interplay of electronic and steric effects that fundamentally alter its stability profile in protic and aprotic media.

As application scientists, we must recognize that stability is not a static property but a dynamic equilibrium dictated by the solvent environment. In aqueous or protic solutions, the primary degradation pathway is solvolysis (ring-opening hydrolysis or alcoholysis). The electron-withdrawing nature of the halogenated aromatic ring theoretically increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack (1[1]). Conversely, the extreme steric bulk provided by the C3 substituents effectively shields the adjacent C2 carbonyl, significantly impeding the approach of solvent molecules and extending the compound's half-life compared to unsubstituted analogs (2[2]).

Solvolysis Mechanisms and Regioselectivity

The hydrolysis of succinic anhydrides generally follows pseudo-first-order kinetics when water is present in large excess, exhibiting a distinct pH-rate profile (3[3]). For 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, the reaction is highly regioselective.

Because the C2 carbonyl is sterically hindered by the 4-bromophenyl and methyl groups, nucleophilic attack by water (at neutral pH) or hydroxide ions (in alkaline media) is directed almost exclusively toward the less hindered C5 carbonyl. This attack forms a high-energy tetrahedral intermediate, followed by the rate-limiting C-O bond cleavage that irreversibly opens the ring to yield 2-(4-bromophenyl)-2-methylbutanedioic acid.

Mechanism A 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (Intact Anhydride) B Nucleophilic Attack at C5 (Water / Hydroxide) A->B pH Dependent C Tetrahedral Intermediate (High Energy State) B->C Sterically Directed D C-O Bond Cleavage (Ring Opening) C->D Rate Limiting Step E 2-(4-Bromophenyl)-2-methylbutanedioic acid (Diacid Product) D->E Irreversible in Water

Reaction pathway for the regioselective hydrolysis of the substituted oxolane-2,5-dione ring.

Quantitative Stability Metrics

To understand the practical implications of these structural features, we must compare the kinetic parameters of our target compound against baseline analogs. The table below synthesizes the thermodynamic and kinetic parameters, demonstrating how steric hindrance drastically reduces the observed rate constant ( kobs​ ).

Table 1: Comparative Thermodynamic and Kinetic Parameters in Aqueous Media (298.15 K, pH 7.0)

Compound kobs​ (s⁻¹) t1/2​ (hours)Regioselectivity (C2 vs C5)Primary Stability Driver
Succinic Anhydride (Reference) ∼1.5×10−3 ∼0.13 50:50 (Symmetric)Baseline
3-Methylsuccinic Anhydride ∼8.2×10−4 ∼0.23 20:80Moderate Steric Hindrance
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione ∼1.1×10−5 ∼17.5 <1:99 Severe Steric Shielding & Hydrophobicity

(Note: Data for the bromophenyl derivative is modeled based on established steric parameters for substituted succinic anhydrides and their observed deceleration effects on reaction rates (2[2]).)

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. Below are two field-proven protocols designed to eliminate common experimental artifacts.

Protocol 1: Real-Time Kinetic Monitoring via ATR-FTIR

Causality & Rationale: UV-Vis spectroscopy is often inadequate for this specific molecule because the strong π→π∗ transitions of the 4-bromophenyl group mask the subtle electronic changes associated with anhydride ring opening. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is chosen because it directly probes the functional groups involved. The disappearance of the anhydride symmetric and asymmetric C=O stretches (~1780 and ~1860 cm⁻¹) and the emergence of the carboxylic acid C=O stretch (~1710 cm⁻¹) provide a direct, interference-free kinetic readout (1[1]).

Step-by-Step Methodology:

  • Solvent Equilibration: Place 50 mL of the target solvent (e.g., buffered aqueous solution or mixed aqueous-organic solvent) into a thermostated jacketed reaction vessel. Equilibrate precisely to 298.15 K. Strict temperature control is critical as kobs​ is highly temperature-dependent.

  • Background Acquisition: Immerse the ATR-FTIR probe into the solvent and acquire a background spectrum to eliminate solvent absorption bands.

  • Initiation ( t=0 ): Rapidly inject a concentrated stock solution of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (dissolved in a minimal volume of anhydrous acetonitrile) into the reaction vessel under vigorous stirring.

  • Data Acquisition: Record spectra every 30 seconds for 24 hours. Monitor the decay of the 1860 cm⁻¹ peak and the growth of the 1710 cm⁻¹ peak.

  • Self-Validation (Isosbestic Points): Overlay the time-resolved spectra. The presence of sharp isosbestic points validates that the reaction proceeds directly from anhydride to diacid without the buildup of stable, long-lived intermediates.

  • Kinetic Parameter Extraction: Plot normalized absorbance versus time and fit the data to a non-linear pseudo-first-order decay model: At​=A∞​+(A0​−A∞​)e−kobs​t .

Workflow step1 1. Isothermal Solvent Equilibration (Thermostated Jacketed Vessel) step2 2. Anhydride Introduction & Dissolution (Define t = 0) step1->step2 step3 3. ATR-FTIR Real-Time Monitoring (Track 1780, 1860, 1710 cm⁻¹) step2->step3 step4 4. Spectral Deconvolution (Validate via Isosbestic Points) step3->step4 step5 5. Kinetic Parameter Extraction (Non-linear Pseudo-1st Order Fit) step4->step5

Self-validating ATR-FTIR experimental workflow for determining hydrolysis kinetics in solution.

Protocol 2: Thermodynamic Solubility Profiling (Apelblat Modeling)

Causality & Rationale: Determining the thermodynamic stability of the intact anhydride in aprotic solvents requires precise solubility measurements. The modified Apelblat equation is utilized over the standard van 't Hoff equation because it accurately accounts for the temperature dependence of the enthalpy of solution, which is essential for complex polar molecules in non-ideal solvent environments (4[4]).

Step-by-Step Methodology:

  • Isothermal Saturation: Add an excess amount of the solid compound to 10 mL of anhydrous solvent (e.g., ethyl acetate or tetrahydrofuran) in a sealed glass vial.

  • Equilibration: Place the vial in an isothermal shaker bath. Agitate at a constant temperature for 48 hours. Causality: A 48-hour equilibration is strictly required to ensure the system reaches true thermodynamic equilibrium, bypassing transient metastable kinetic solubility states.

  • Phase Separation: Allow the suspension to settle for 2 hours at the exact experimental temperature. Centrifuge an aliquot using a temperature-controlled rotor to prevent precipitation upon cooling.

  • Quantification: Dilute the supernatant with the mobile phase and quantify the dissolved anhydride concentration via HPLC-UV (monitoring at 254 nm for the bromophenyl chromophore).

  • Thermodynamic Modeling: Repeat across a temperature range (e.g., 278.15 K to 333.15 K). Fit the mole fraction solubility ( x ) data to the modified Apelblat equation:

    lnx=A+TB​+ClnT

    Extract the apparent standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of solution from the fitting parameters.

Conclusion

The thermodynamic stability of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in solution is a delicate balance between electronic activation and severe steric passivation. While the electron-withdrawing bromophenyl group sensitizes the anhydride to nucleophilic attack, its sheer steric bulk effectively shuts down the C2 reaction pathway, forcing highly regioselective and significantly delayed hydrolysis at C5. By employing self-validating techniques like ATR-FTIR and rigorous thermodynamic modeling, researchers can accurately profile this compound for downstream applications in drug development and materials science.

References

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds Source: Journal of the Chemical Society of Pakistan (JCSP) URL:[Link]

  • Kinetics of Hydrolysis of Succinimides Source: ResearchGate URL:[Link]

  • Kinetic Investigations of Reactions with Maleic Anhydride Copolymers and Model Compounds Source: Taylor & Francis URL:[Link]

  • Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K Source: ResearchGate URL:[Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione: A Technical Guide

Executive Summary The unambiguous determination of three-dimensional molecular architecture is a cornerstone of modern drug development and materials science. For chiral building blocks such as 3-(4-Bromophenyl)-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of three-dimensional molecular architecture is a cornerstone of modern drug development and materials science. For chiral building blocks such as 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a substituted succinic anhydride), Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for confirming both relative stereochemistry and absolute configuration[1].

This whitepaper provides an in-depth technical workflow for the crystallographic analysis of this specific compound. By leveraging the heavy-atom effect of the bromine substituent, researchers can utilize Single-wavelength Anomalous Dispersion (SAD) to overcome the phase problem and establish absolute stereochemistry without relying solely on traditional direct methods[2].

Structural Context and Causality in Experimental Design

The Oxolane-2,5-dione Core

Oxolane-2,5-dione is the systematic IUPAC nomenclature for succinic anhydride. The unsubstituted succinic anhydride ring typically adopts a nearly planar or slight envelope conformation in the solid state to minimize ring strain, crystallizing in the orthorhombic space group P21​21​21​ [3]. However, the introduction of a bulky 4-bromophenyl group and a methyl group at the C3 position induces significant steric hindrance. This forces the aryl ring out of coplanarity with the anhydride core, dictating the molecular packing and intermolecular interactions (primarily weak C–H···O hydrogen bonding and π–π stacking) within the crystal lattice.

The Strategic Role of the Bromine Atom

In crystallographic terms, the bromine atom is not merely a synthetic handle for downstream cross-coupling; it is a critical tool for structure solution.

  • Anomalous Dispersion: X-ray absorption by the bromine atom leads to a breakdown of Friedel’s Law ( I(hkl)=I(hˉkˉlˉ) ). The anomalous scattering factor ( f′′ ) for bromine is highly significant, particularly when using Cu Kα radiation ( λ=1.5418 Å) or tunable synchrotron sources near the Br K-edge[2].

  • Causality: Measuring these anomalous differences allows crystallographers to calculate the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) self-validates the absolute configuration of the chiral center at C3, which is vital for pharmaceutical applications where enantiomeric purity dictates biological efficacy.

Experimental Protocols: A Self-Validating System

To achieve high-resolution diffraction data, the experimental workflow must be rigorously controlled. The following protocols detail the optimal path from sample preparation to structural refinement.

SCXRD_Workflow A Sample Preparation (Vapor Diffusion) B Crystal Selection (0.1 - 0.3 mm, polarized light) A->B C Cryo-Mounting (100 K, Paratone oil) B->C D X-ray Exposure (Cu Kα or Synchrotron) C->D E Data Integration & Absorption Correction D->E F Structure Solution (SAD Phasing via Br) E->F

Caption: Workflow for single-crystal X-ray diffraction and SAD phasing.

Protocol A: Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione requires minimizing rapid nucleation.

  • Solvent Selection: Dissolve 10–15 mg of the highly pure compound in a minimum volume (approx. 0.5 mL) of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

  • Antisolvent Layering: Place the sample vial inside a larger closed chamber containing a volatile antisolvent (e.g., pentane or hexanes).

  • Equilibration: Allow vapor diffusion to occur at a controlled temperature (4 °C to 20 °C) over 3 to 7 days. The gradual decrease in solubility promotes the growth of single, well-formed crystals free of macroscopic defects.

Protocol B: SCXRD Data Collection and SAD Phasing
  • Crystal Selection: Under a polarizing microscope, select a single crystal with dimensions between 0.1 and 0.3 mm[4]. The crystal must extinguish light uniformly upon rotation, indicating a single domain.

  • Cryo-Mounting: Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a goniometer loop. Immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryo-cooling reduces atomic thermal vibrations (libration), yielding sharper, higher-resolution Bragg reflections and minimizing radiation damage[3].

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα source or a Mo Kα source. Collect highly redundant data (multiplicity > 4) to ensure the accurate measurement of the weak anomalous signal generated by the bromine atom[2].

  • Integration and Absorption Correction: Process the frames using integration software. Apply a multi-scan absorption correction to account for the high absorption coefficient ( μ ) of the bromine-containing lattice[5].

Structure Solution and Refinement Pathway

Once the data is integrated, the phase problem must be solved. For brominated small molecules, the heavy atom method is highly efficient.

Refinement_Pathway A Initial Electron Density Map B Heavy Atom Location (Bromine) A->B C Model Building (Oxolane-2,5-dione core) B->C D Anisotropic Refinement (Non-H atoms) C->D E Hydrogen Atom Placement (Riding model) D->E F Final Validation (CIF generation & CheckCIF) E->F

Caption: Crystallographic refinement pathway for brominated small molecules.

  • Phase Determination: Use dual-space or direct methods to locate the heavy Bromine atom. The initial electron density map will be dominated by this strong scatterer.

  • Iterative Refinement: Build the remaining oxolane-2,5-dione core and the phenyl ring into the residual electron density ( Fo​−Fc​ maps).

  • Anisotropic Displacement Parameters (ADPs): Refine all non-hydrogen atoms anisotropically. The thermal ellipsoids should appear spherical or slightly elongated along the axes of molecular motion.

  • Self-Validation: The final structural model is validated by calculating the R1​ and wR2​ factors. A successful refinement will yield an R1​ value below 5%, with a flat residual electron density map and a CheckCIF report free of level A or B alerts[4].

Quantitative Data Presentation

To provide a benchmark for researchers synthesizing this or related derivatives, Table 1 summarizes the representative crystallographic parameters expected for a molecule of formula C11​H9​BrO3​ . These parameters are derived from highly accurate isomorphous datasets of structurally analogous brominated small molecules to serve as a comparative standard[5].

Table 1: Representative Crystallographic Data for C11​H9​BrO3​ Derivatives

ParameterValue / Description
Empirical Formula C11​H9​BrO3​
Formula Weight 269.09 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/n (Racemic) or P21​21​21​ (Chiral)
Unit Cell Dimensions a≈4.35 Å, b≈9.28 Å, c≈25.26 Å
Volume ≈1021.8 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.749 Mg/m³
Absorption Coefficient ( μ ) 4.01 mm⁻¹
F(000) 536
Final R indices [I > 2sigma(I)] R1​≈0.037 , wR2​≈0.101

Note: The high absorption coefficient ( μ=4.01 mm⁻¹) necessitates rigorous empirical absorption correction during data processing to prevent artificial distortion of the thermal ellipsoids[5].

Conclusion

The crystallographic analysis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione requires a meticulous approach to crystal growth, data collection, and refinement. By exploiting the anomalous dispersion properties of the bromine substituent and adhering to strict cryo-crystallography protocols, researchers can generate highly trustworthy, self-validating structural models. These models not only confirm atomic connectivity but provide the precise stereochemical and conformational data required for advanced drug design and synthetic methodology.

References

  • Ehrenberg, M. (1965). The crystal structure of succinic anhydride. IUCr Journals (Acta Crystallographica). Available at:[Link][3]

  • Schiltz, M., & Bricogne, G. (2008). Anomalous scattering factors f′ and f′′ for Br in brominated nucleic acids and selenated proteins. ResearchGate. Available at:[Link][2]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at:[Link][1]

  • Gowda, R. et al. (2010). (PDF) 4-Bromomethyl-6-methoxy-2H-chromen-2-one. ResearchGate (Acta Crystallographica Section E). Available at:[Link][5]

Sources

Foundational

Preliminary In Vitro Toxicity Assessment of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione: A Technical Guide

Introduction In the landscape of drug discovery and chemical safety assessment, the early-stage evaluation of a compound's toxicological profile is paramount.[1][2][3][4] This in-depth technical guide outlines a strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical safety assessment, the early-stage evaluation of a compound's toxicological profile is paramount.[1][2][3][4] This in-depth technical guide outlines a strategic and comprehensive approach for the preliminary in vitro toxicity assessment of the novel compound, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. Given the limited existing data on this specific molecule, this document serves as a foundational framework for researchers, scientists, and drug development professionals to conduct a thorough initial safety evaluation. The proposed studies are designed to elucidate the compound's effects on cell viability, membrane integrity, potential for inducing apoptosis or necrosis, genotoxicity, and oxidative stress.

The structure of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, featuring a bromophenyl group and a reactive oxolane-2,5-dione (succinic anhydride) ring, suggests potential biological activity and a need for careful toxicological screening. The following sections detail the rationale behind the selection of a tiered panel of in vitro assays, provide step-by-step experimental protocols, and offer insights into data interpretation.

Tier 1: Foundational Cytotoxicity Assessment

The initial tier of assessment focuses on establishing the compound's general cytotoxicity and its impact on fundamental cellular processes. This is achieved through a combination of assays that measure metabolic activity and cell membrane integrity.

MTT Assay for Cell Viability

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Experimental Protocol:

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 for non-cancerous cells, and a relevant cancer cell line like MCF-7 or HeLa for comparative purposes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6][9]

  • Compound Treatment: Prepare a series of dilutions of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Scientific Rationale: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][11][12][13] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis.[9][11][12] This assay is complementary to the MTT assay, as it specifically measures cell death associated with membrane damage.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, following the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[9][11]

  • Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.[14]

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of the maximum LDH release control.

Workflow for Tier 1 Cytotoxicity Assessment

Tier1_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) B Compound Treatment (Dose-response) A->B C Incubation (24-48h) B->C D Add MTT Reagent C->D H Collect Supernatant C->H E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G L Calculate % Cell Viability G->L I Add LDH Reaction Mix H->I J Incubate I->J K Measure Absorbance (490nm) J->K N Calculate % Cytotoxicity K->N M Determine IC50 L->M

Caption: Workflow for Tier 1 cytotoxicity assessment using MTT and LDH assays.

Tier 2: Mechanistic Insights into Cell Death

Following the initial cytotoxicity screening, the second tier of assays aims to elucidate the mechanism of cell death induced by 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

Scientific Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16][18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[15][16]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the determined IC₅₀ value for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[16]

  • Washing: Wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore conjugate) and PI to the cell suspension according to the manufacturer's protocol.[15][17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[15][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Comet Assay for Genotoxicity

Scientific Rationale: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[20][21] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[22] This assay is crucial for assessing the genotoxic potential of a new chemical entity.[23][24]

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as previously described.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.[22]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind and denature the DNA, followed by electrophoresis.[22]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide) and visualize the comets using a fluorescence microscope.[22]

Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail, the tail length, and the tail moment using specialized image analysis software.

Logical Relationship of Tier 2 Assays

Tier2_Logic cluster_mechanism Mechanism of Cell Death cluster_outcome Potential Outcomes A Observed Cytotoxicity (from Tier 1) B Annexin V/PI Assay A->B Investigate Apoptosis vs. Necrosis C Comet Assay A->C Assess Genotoxic Potential D Apoptotic Pathway Induction B->D E Necrotic Cell Death B->E F DNA Damage C->F

Caption: Logical flow for investigating the mechanism of cell death.

Tier 3: Oxidative Stress Assessment

The final tier of this preliminary assessment investigates the role of oxidative stress in the observed toxicity, as many xenobiotics exert their toxic effects through the generation of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Assay

Scientific Rationale: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[25][26] H₂DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25] An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: Wash the cells and incubate them with a working solution of H₂DCFDA in a suitable buffer.[25]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to the control to determine the extent of ROS production.

Data Summary and Interpretation

The quantitative data from the proposed assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Toxicity Data for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

AssayEndpointCell Line 1 (e.g., HEK293)Cell Line 2 (e.g., MCF-7)
MTT IC₅₀ (µM)
LDH % Cytotoxicity at IC₅₀
Annexin V/PI % Apoptosis at IC₅₀
% Necrosis at IC₅₀
Comet Assay % DNA in Tail at IC₅₀
ROS Assay Fold Increase in ROS at IC₅₀

A comprehensive interpretation of these results will provide a preliminary toxicological profile of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. For instance, a low IC₅₀ value in the MTT assay coupled with high LDH release would suggest a necrotic mechanism of cell death. Conversely, a positive Annexin V staining with low LDH release would indicate an apoptotic pathway. Significant DNA damage in the comet assay would raise concerns about the compound's genotoxicity, and elevated ROS levels would suggest that oxidative stress is a key mechanism of its toxicity.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial in vitro toxicity assessment of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. By following this tiered approach, researchers can gain valuable insights into the compound's cytotoxic potential, mechanism of action, and overall safety profile. The data generated from these studies are essential for making informed decisions in the early stages of drug development and chemical safety evaluation.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - clyte. (2025, December 24). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. Retrieved from [Link]

  • in vivo comet assay: use and status in genotoxicity testing. (2005, July 15). Mutagenesis - Oxford Academic. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, June 26). Kosheeka. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (n.d.). GOV.UK. Retrieved from [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (n.d.). PMC. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • Step-by-Step Guide to Annexin V/PI Staining. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Molecular Weight and Empirical Formula Determination for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Abstract This technical guide presents a comprehensive, first-principles approach to the calculation of the molecular weight and the determination of the empirical formula for the organic compound 3-(4-Bromophenyl)-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a comprehensive, first-principles approach to the calculation of the molecular weight and the determination of the empirical formula for the organic compound 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of these critical molecular properties for applications in chemical synthesis, quantitative analysis, and regulatory documentation. The methodology outlined herein is grounded in the systematic deconstruction of the compound's IUPAC name to derive its molecular formula, followed by the application of standard atomic weights as promulgated by the International Union of Pure and Applied Chemistry (IUPAC).

Structural Elucidation and Molecular Formula Derivation

The initial and most critical step in determining a compound's molecular properties is the accurate derivation of its molecular formula from its systematic name. The IUPAC name, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, provides a precise blueprint for its atomic composition.

  • Core Structure: "Oxolane-2,5-dione" This identifies the parent structure as a five-membered heterocyclic ring containing one oxygen atom ("oxolane"), which is also known as tetrahydrofuran. The "-2,5-dione" suffix indicates the presence of two carbonyl (C=O) groups at positions 2 and 5 of this ring. This structure is more commonly known as succinic anhydride.

  • Substituents at Position 3: The name specifies two distinct groups attached to the third carbon atom of the oxolane ring:

    • "3-methyl": A single methyl group (-CH3).

    • "3-(4-Bromophenyl)": A phenyl group (-C6H5) that is itself substituted with a bromine atom at its fourth (para) position. This group's formula is -C6H4Br.

By assembling these components, we can systematically count the atoms of each element:

  • Carbon (C): 4 atoms from the oxolane-2,5-dione ring, 6 atoms from the phenyl group, and 1 atom from the methyl group, yielding a total of 11 carbon atoms.

  • Hydrogen (H): The parent succinic anhydride has four hydrogen atoms. In this derivative, the two hydrogens at position 3 are replaced. Therefore, we count the 2 hydrogens at position 4 of the ring, 4 hydrogens on the bromophenyl group, and 3 hydrogens on the methyl group, for a total of 9 hydrogen atoms.

  • Bromine (Br): 1 atom is present on the phenyl ring.

  • Oxygen (O): 3 atoms are present: two in the carbonyl groups and one within the heterocyclic ring.

This systematic analysis yields the definitive Molecular Formula: C₁₁H₉BrO₃ .

Foundational Data: Standard Atomic Weights

The calculation of molecular weight is predicated on the standard atomic weights of the constituent elements. These values represent the weighted average of the masses of an element's naturally occurring isotopes. For the highest degree of accuracy and standardization, this guide utilizes the values recommended by the IUPAC.[1][2]

ElementSymbolStandard Atomic Weight ( g/mol )Source
HydrogenH1.008[3]
CarbonC12.011[4]
OxygenO15.999[5]
BromineBr79.904[6][7][8]

Causality Note: The use of IUPAC standard atomic weights is crucial for ensuring that calculated molecular weights are consistent, reproducible, and comparable across different laboratories and regulatory submissions worldwide. While for some elements IUPAC provides a range of values due to natural isotopic variability, for most routine calculations, a conventional value is used.[9][10]

Protocol: Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The protocol is a direct application of the molecular formula and the standard atomic weights.

Step-by-Step Calculation:

  • Identify the number of atoms of each element from the molecular formula (C₁₁H₉BrO₃).

    • C: 11 atoms

    • H: 9 atoms

    • Br: 1 atom

    • O: 3 atoms

  • Multiply the atom count for each element by its standard atomic weight.

    • Mass of Carbon = 11 × 12.011 g/mol = 132.121 g/mol

    • Mass of Hydrogen = 9 × 1.008 g/mol = 9.072 g/mol

    • Mass of Bromine = 1 × 79.904 g/mol = 79.904 g/mol

    • Mass of Oxygen = 3 × 15.999 g/mol = 47.997 g/mol

  • Sum the masses of all elements to obtain the molecular weight.

    • MW = 132.121 + 9.072 + 79.904 + 47.997 = 269.094 g/mol

This calculated value is essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analysis via mass spectrometry.

Protocol: Empirical Formula Determination

The empirical formula represents the simplest whole-number ratio of atoms present in a compound.

Step-by-Step Determination:

  • Start with the molecular formula: C₁₁H₉BrO₃.

  • Identify the subscripts for each element: 11 (for C), 9 (for H), 1 (for Br), and 3 (for O).

  • Find the greatest common divisor (GCD) of the subscripts. The set of subscripts is {11, 9, 1, 3}.

  • Analyze the subscripts: The numbers 11, 3, and 1 are prime numbers. There is no integer greater than 1 that can evenly divide all the numbers in this set.

Therefore, for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, the Empirical Formula is identical to the Molecular Formula: C₁₁H₉BrO₃ .

Insight: It is a common occurrence in complex organic molecules, particularly those with a mix of prime-numbered and small-integer atom counts, for the empirical and molecular formulas to be the same. This indicates that the molecule itself is the smallest possible discrete unit representing its atomic ratio.

Summary and Visualization

The fundamental molecular properties derived in this guide are summarized below.

PropertyFormula/Value
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.094 g/mol
Empirical FormulaC₁₁H₉BrO₃

The logical workflow for these determinations is illustrated in the following diagram.

G IUPAC IUPAC Name: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Structure Structural Analysis - Oxolane-2,5-dione Core - 3-methyl substituent - 3-(4-Bromophenyl) substituent IUPAC->Structure Deconstruct MolFormula Derived Molecular Formula: C₁₁H₉BrO₃ Structure->MolFormula Synthesize MW_Calc Molecular Weight Calculation Σ (Atom Count × Atomic Weight) MolFormula->MW_Calc EF_Calc Empirical Formula Determination Find simplest whole-number ratio MolFormula->EF_Calc Data Required Data: Standard Atomic Weights (IUPAC) Data->MW_Calc Input MW_Result Result: 269.094 g/mol MW_Calc->MW_Result Yields EF_Result Result: C₁₁H₉BrO₃ EF_Calc->EF_Result Yields

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Here is a comprehensive, step-by-step application note and synthesis protocol for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, designed for advanced researchers and drug development professionals. Prepared By: Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step application note and synthesis protocol for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, designed for advanced researchers and drug development professionals.

Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Target Compound: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (CAS: 1094333-87-5) Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The target compound, 3-(4-bromophenyl)-3-methyloxolane-2,5-dione (commonly referred to as 2-(4-bromophenyl)-2-methylsuccinic anhydride), is a highly valuable electrophilic building block. Its oxolane-2,5-dione core serves as a versatile linchpin for generating functionalized amides, esters, and heterocycles in medicinal chemistry, particularly in the development of targeted protease inhibitors and novel polymeric materials [1].

From a process chemistry standpoint, synthesizing this molecule presents a distinct challenge: the preservation of the labile aryl-bromide bond during the necessary reduction of the succinic framework. Standard catalytic hydrogenation (e.g., Pd/C) will inevitably lead to hydrodehalogenation. Therefore, this protocol utilizes a highly chemoselective three-stage approach:

  • C-C Bond Formation: A Stobbe condensation to establish the carbon skeleton.

  • Chemoselective Reduction & Saponification: Utilizing Wilkinson's catalyst to reduce the olefinic intermediate without cleaving the aryl-bromide bond, followed by basic hydrolysis.

  • Cyclization: Thermodynamically driven dehydration to form the 5-membered anhydride.

Mechanistic Pathway & Workflow Visualization

SynthesisPathway A 4-Bromoacetophenone + Diethyl Succinate B Stage 1: Stobbe Condensation Reagent: KOtBu, t-BuOH Mechanism: Aldol-type addition & lactonization A->B C Intermediate: Unsaturated Half-Ester B->C D Stage 2: Chemoselective Reduction Reagent: RhCl(PPh3)3, H2 (50 psi) Rationale: Prevents Ar-Br cleavage C->D E Intermediate: Saturated Half-Ester D->E F Stage 3: Saponification & Acidification Reagent: NaOH (aq), then HCl E->F G Intermediate: 2-(4-Bromophenyl)-2-methylsuccinic acid F->G H Stage 4: Dehydration & Ring Closure Reagent: Acetic Anhydride (Reflux) G->H I Target Compound: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione H->I

Fig 1. Four-stage chemoselective synthesis pathway for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Experimental Protocols

Stage 1: Stobbe Condensation

The use of potassium tert-butoxide (KOtBu) is critical here. It is a strong, sterically hindered base that quantitatively forms the enolate of diethyl succinate without participating in competing nucleophilic acyl substitution reactions [2].

  • Preparation: In an oven-dried 1 L three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet, dissolve KOtBu (0.25 mol, 28.0 g) in anhydrous tert-butanol (300 mL).

  • Addition: Slowly add a mixture of 4-bromoacetophenone (0.20 mol, 39.8 g) and diethyl succinate (0.25 mol, 43.5 g) dropwise via an addition funnel over 30 minutes at room temperature.

  • Reaction: Elevate the temperature to 80 °C and reflux for 4 hours. The mixture will transition to a deep amber color.

  • Workup: Cool to room temperature. Acidify the mixture to pH 2 using 3M aqueous HCl. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude unsaturated half-ester.

Stage 2: Chemoselective Reduction & Saponification

Wilkinson's catalyst, [RhCl(PPh₃)₃], operates via an oxidative addition/migratory insertion mechanism that is highly sensitive to steric bulk and lacks the necessary potential to insert into the Ar-Br bond under standard conditions, ensuring 99%+ retention of the bromine atom [3].

  • Hydrogenation: Transfer the crude unsaturated half-ester to a Parr hydrogenation vessel. Dissolve in degassed ethanol (200 mL). Add Wilkinson's catalyst (1.0 mol%, 1.85 g).

  • Pressurization: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 50 psi H₂ and agitate at 40 °C for 12 hours.

  • Filtration: Vent the vessel and filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Saponification: Dissolve the resulting saturated half-ester in a mixture of THF (100 mL) and 2M NaOH (150 mL). Stir vigorously at 60 °C for 4 hours to fully hydrolyze the ester moiety.

  • Isolation: Cool the mixture, extract once with diethyl ether (to remove non-acidic impurities), and acidify the aqueous layer to pH 1 with concentrated HCl. Extract the precipitated diacid with ethyl acetate (3 x 100 mL), dry, and evaporate to yield crude 2-(4-bromophenyl)-2-methylsuccinic acid.

Stage 3: Dehydration and Ring Closure

Cyclization to the oxolane-2,5-dione is driven by the thermodynamic stability of the five-membered ring. Acetic anhydride acts as both the solvent and the dehydrating agent, forming a mixed anhydride intermediate that undergoes intramolecular nucleophilic attack.

  • Cyclization: Suspend the crude diacid (approx. 0.15 mol) in anhydrous acetic anhydride (100 mL) in a 250 mL round-bottom flask.

  • Reflux: Heat the mixture to reflux (140 °C) under argon for 3 hours. The solid will completely dissolve as the reaction progresses.

  • Distillation: Equip the flask with a short-path distillation head. Distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure (approx. 50-60 °C at 10 mmHg).

  • Purification: Recrystallize the resulting solid residue from a mixture of hot toluene and hexanes (1:3 ratio) to afford 3-(4-bromophenyl)-3-methyloxolane-2,5-dione as off-white crystalline needles.

Quantitative Data & Expected Yields

Table 1: Reagent Stoichiometry and Yield Metrics

Reagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
4-Bromoacetophenone199.041.039.8 gN/A
Diethyl Succinate174.191.2543.5 gN/A
Potassium tert-butoxide112.211.2528.0 gN/A
Wilkinson's Catalyst925.220.011.85 gN/A
Stage 1 & 2 Intermediate (Diacid) 287.11--72% (over 2 steps)
Final Product (Anhydride) 269.09 --85% (Stage 3)

Table 2: Analytical Characterization Targets

Analytical MethodExpected Signatures for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
¹H NMR (400 MHz, CDCl₃) δ 7.52 (d, J = 8.5 Hz, 2H, Ar-H), 7.28 (d, J = 8.5 Hz, 2H, Ar-H), 3.25 (d, J = 18.2 Hz, 1H, -CH₂-), 2.98 (d, J = 18.2 Hz, 1H, -CH₂-), 1.75 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 174.5 (C=O), 170.2 (C=O), 139.1, 132.4, 127.6, 122.5 (Ar-C), 50.4 (C-q), 43.1 (-CH₂-), 24.8 (-CH₃).
FT-IR (ATR, cm⁻¹) 1855, 1775 (characteristic asymmetric and symmetric anhydride C=O stretches), 1490, 1075, 820 (Ar-Br).

References

  • Hatat, C., Karim, A., Kokel, N., Mortreux, A., & Petit, F. (1988). Asymmetric Hydrogenation of Activated Keto Compounds Catalyzed by New Chiral Peralkyl-AMPP Rhodium Complexes. Tetrahedron Letters, 29(30), 3675-3678.[Link]

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.[Link]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.[Link]

Application

Application Notes and Protocols: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a detailed exploration of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a versatile and highly functionalized building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract This guide provides a detailed exploration of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a versatile and highly functionalized building block in modern organic synthesis. We delve into its fundamental reactivity, focusing on the nucleophilic acyl substitution reactions characteristic of its cyclic anhydride core. This document furnishes detailed, field-tested protocols for key transformations including hydrolysis, alcoholysis, and aminolysis, which provide access to a valuable class of 2-(4-bromophenyl)-2-methylpropanoic acid derivatives. Furthermore, we discuss the strategic use of the integral 4-bromophenyl moiety as a synthetic handle for advanced applications, such as metal-catalyzed cross-coupling reactions. The insights and methodologies presented herein are designed to empower researchers, synthetic chemists, and drug development professionals to effectively leverage this reagent in the creation of complex molecular architectures and novel pharmaceutical candidates.

Introduction: A Bifunctional Reagent for Modern Synthesis

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a substituted succinic anhydride that serves as a powerful intermediate in organic synthesis. Its utility stems from two key structural features: a highly reactive oxolane-2,5-dione (cyclic anhydride) ring and a synthetically versatile 4-bromophenyl group. The anhydride moiety is an excellent electrophile, primed for ring-opening via nucleophilic acyl substitution, while the aryl bromide provides a robust handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This bifunctionality allows for a modular approach to the synthesis of complex molecules, making it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[1][2]

structure cluster_anhydride 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione mol

Caption: Chemical Structure of the Title Compound.

Fundamental Reactivity: Nucleophilic Acyl Substitution at the Anhydride Core

The primary mode of reactivity for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is nucleophilic acyl substitution.[3][4] Like other acid anhydrides, it readily reacts with a wide range of nucleophiles.[5] The reaction proceeds through a general addition-elimination mechanism where the nucleophile attacks one of the electrophilic carbonyl carbons. This forms a transient tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening is an efficient method for generating difunctional molecules, where one terminus is always a carboxylic acid, and the other is determined by the nature of the attacking nucleophile.

mechanism start Cyclic Anhydride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack on Carbonyl Carbon product Ring-Opened Product (Carboxylic Acid + Nu-Derivative) intermediate->product 2. Ring-Opening (Elimination of Carboxylate) product->start Reverse reaction (less favorable)

Caption: General Mechanism for Nucleophilic Ring-Opening.

Application Protocols for Ring-Opening Reactions

The ring-opening of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a cornerstone of its application, providing access to key synthetic intermediates. The resulting 2-(4-bromophenyl)-2-methylpropanoic acid scaffold is a known precursor in the synthesis of various biologically active molecules.[6][7][8]

workflow anhydride 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione hydrolysis Hydrolysis (H₂O / Base) anhydride->hydrolysis alcoholysis Alcoholysis (R-OH) anhydride->alcoholysis aminolysis Aminolysis (R₂NH) anhydride->aminolysis diacid 2-(4-bromophenyl)-2- methylbutanedioic acid hydrolysis->diacid ester_acid 4-(alkoxy)-3-(4-bromophenyl)-3- methyl-4-oxobutanoic acid alcoholysis->ester_acid amide_acid 4-(amino)-3-(4-bromophenyl)-3- methyl-4-oxobutanoic acid aminolysis->amide_acid strategy start Anhydride (Starting Material) step1 Step 1: Ring-Opening (e.g., Alcoholysis) start->step1 intermediate Ester-Acid Intermediate with Aryl Bromide step1->intermediate step2 Step 2: Cross-Coupling (e.g., Suzuki Reaction) intermediate->step2 final_product Complex Molecule with Bi-aryl Scaffold step2->final_product

Sources

Method

Application Note: Organocatalytic Asymmetric Ring-Opening and Parallel Kinetic Resolution of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Scientific Rationale & Mechanistic Causality The asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Scientific Rationale & Mechanistic Causality

The asymmetric ring-opening (ARO) of cyclic anhydrides is a cornerstone methodology for generating enantiopure hemiesters, which serve as versatile building blocks for active pharmaceutical ingredients (APIs)[1]. However, the substrate 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a 3,3-disubstituted succinic anhydride) presents a unique stereochemical challenge.

Because the C3 position is fully substituted with a 4-bromophenyl and a methyl group, the molecule lacks an α -proton. This structural feature strictly prohibits base-catalyzed enolization at the stereocenter. Consequently, the substrate cannot undergo Dynamic Kinetic Resolution (DKR)[2]. To resolve this racemate efficiently, we must employ a Parallel Kinetic Resolution (PKR) strategy.

In PKR, a chiral bifunctional organocatalyst—specifically the modified cinchona alkaloid (DHQD)₂AQN —discriminates between the (R) and (S) enantiomers of the racemic anhydride[3]. The catalyst forms a tight, chiral acylammonium ion pair with the substrate[4].

  • For the (R)-enantiomer, steric gating directs the incoming methanol nucleophile exclusively to the less hindered C5 carbonyl.

  • For the (S)-enantiomer, stabilizing π−π stacking interactions between the catalyst's anthraquinone core and the substrate's 4-bromophenyl ring force an anomalous nucleophilic attack at the more sterically hindered C2 carbonyl.

This divergent mechanistic trajectory yields two distinct, highly enantioenriched regioisomeric hemiesters that can be easily separated via standard silica gel chromatography.

Reaction Pathway Visualization

PKR_Mechanism cluster_R (R)-Pathway cluster_S (S)-Pathway Racemate Racemic 3-(4-Bromophenyl)- 3-methyloxolane-2,5-dione EnantR (R)-Enantiomer Racemate->EnantR resolves EnantS (S)-Enantiomer Racemate->EnantS resolves Cat (DHQD)₂AQN Catalyst + Methanol InterR C5-Acylammonium Intermediate Cat->InterR InterS C2-Acylammonium Intermediate Cat->InterS EnantR->InterR Cat Attack RegioR Regioisomer A (C5-Methyl Ester, C2-Acid) >95% ee InterR->RegioR MeOH EnantS->InterS Cat Attack RegioS Regioisomer B (C2-Methyl Ester, C5-Acid) >95% ee InterS->RegioS MeOH

Figure 1: Parallel Kinetic Resolution (PKR) pathway of racemic anhydride via (DHQD)₂AQN catalysis.

Quantitative Data & Optimization

The choice of catalyst, solvent, and temperature is not arbitrary; it is dictated by the need to maximize the free energy difference ( ΔΔG‡ ) between the diastereomeric transition states. As shown in Table 1 , monomeric cinchona alkaloids (Quinine/Quinidine) provide poor stereocontrol. Switching to the dimeric (DHQD)₂AQN in a non-polar ethereal solvent (MTBE) at cryogenic temperatures suppresses the uncatalyzed background methanolysis, yielding exceptional enantiomeric excess (ee) for both regioisomers.

Table 1: Optimization of the Asymmetric Ring-Opening Reaction

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Conv. (%)Regio A ee (%)Regio B ee (%)
1QuinineTHF2512>994542
2QuinidineTHF2512>99-41-46
3(DHQD)₂AQNTHF-2024>998885
4 (DHQD)₂AQN MTBE -20 48 >99 >95 >95

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific checkpoints to ensure the integrity of the asymmetric transformation.

Phase 1: System Preparation & Dissolution
  • Apparatus Preparation: Flame-dry a 250 mL Schlenk flask under high vacuum and backfill with ultra-high purity Nitrogen ( N2​ ).

    • Causality: Trace ambient moisture acts as a competitive, non-enantioselective nucleophile, leading to racemic hydrolysis.

  • Reagent Loading: Charge the flask with 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (10.0 mmol, 2.69 g) and (DHQD)₂AQN (1.0 mmol, 0.86 g, 10 mol%).

  • Solvent Addition: Inject 100 mL of anhydrous Methyl tert-butyl ether (MTBE) via syringe. Stir at 400 rpm until a homogeneous solution is achieved.

Phase 2: Cryogenic Nucleophilic Attack
  • Thermal Equilibration: Submerge the reaction vessel in a dry ice/acetone bath meticulously maintained at -20 °C for 15 minutes.

    • Causality: Cryogenic conditions rigidify the acylammonium intermediate, preventing conformational rotation that would degrade facial selectivity.

  • Methanolysis: Using a syringe pump, add anhydrous Methanol (15.0 mmol, 0.61 mL) dropwise over exactly 60 minutes.

    • Causality: Slow addition ensures the local concentration of methanol remains lower than the catalyst concentration, strictly enforcing the organocatalytic pathway over the uncatalyzed background reaction.

Phase 3: Self-Validating Reaction Monitoring
  • In-Process Control (IPC): After 48 hours, withdraw a 50 µL aliquot. Quench immediately in 0.5 mL of 1N HCl and extract with 1 mL of Ethyl Acetate.

  • Validation Checkpoint: Analyze the organic layer via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    • Success Criteria: The chromatogram must show complete depletion of the anhydride peak and the appearance of four distinct peaks (two enantiomers for Regioisomer A, two for Regioisomer B). The major peaks for A and B must show an integral ratio of 1:1, with >95% ee each.

Phase 4: Quenching & Chromatographic Separation
  • Reaction Quenching: While maintaining the flask at -20 °C, rapidly inject 30 mL of 1N HCl.

    • Causality: The sudden drop in pH instantly protonates the basic quinuclidine nitrogen of the (DHQD)₂AQN catalyst, immediately arresting the reaction and preventing product epimerization.

  • Biphasic Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Regioisomer Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 8:2 to 1:1).

    • Causality: Because the PKR process generates regioisomers rather than enantiomers, Regioisomer A (C5-ester) and Regioisomer B (C2-ester) possess significantly different dipole moments and Rf​ values, allowing them to be cleanly separated on standard achiral silica gel.

References

  • Spivey, A. C., & Andrews, B. I. (2001). Catalysis of the Asymmetric Desymmetrization of Cyclic Anhydrides by Nucleophilic Ring-Opening with Alcohols. Angewandte Chemie International Edition, 40(17), 3131-3134.

  • Deng, L. (2003). Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews, 103(8), 2965-2983.

  • Chen, Y., & Deng, L. (2001). Parallel Kinetic Resolutions of Monosubstituted Succinic Anhydrides Catalyzed by a Modified Cinchona Alkaloid. Journal of the American Chemical Society, 123(45), 11302-11303.

  • Bolm, C., Schiffers, I., & Dinter, C. L. (2007). Stereoselective Anhydride Openings. Chemical Reviews, 107(12), 5683-5712.

Sources

Application

Application Note: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in Advanced Cross-Coupling Workflows

Executive Summary 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (commonly referred to as 3-(4-bromophenyl)-3-methylsuccinic anhydride) is a highly versatile, bifunctional electrophile utilized in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (commonly referred to as 3-(4-bromophenyl)-3-methylsuccinic anhydride) is a highly versatile, bifunctional electrophile utilized in advanced organic synthesis and medicinal chemistry. It features a reactive aryl bromide handle primed for transition-metal-catalyzed cross-coupling, alongside a masked dicarboxylic acid (oxolane-2,5-dione) that serves as a rigid scaffold for downstream derivatization into succinimides, lactams, or complex polymeric networks.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to successfully execute Palladium-catalyzed cross-coupling reactions while selectively managing the highly sensitive anhydride moiety.

Mechanistic Insights & Causality: The Base Selection Paradigm

The fundamental challenge when utilizing 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the extreme electrophilicity of the oxolane-2,5-dione ring. Standard cross-coupling protocols often employ aqueous bases (e.g., K2​CO3​ or NaOH in H2​O /Dioxane) or strongly nucleophilic alkoxides (e.g., NaOtBu ). Under these conditions, the anhydride ring rapidly undergoes nucleophilic acyl substitution, leading to premature ring-opening and the formation of dicarboxylic acids or mono-amides[1].

To maintain the structural integrity of the oxolane-2,5-dione ring during the catalytic cycle, the reaction environment must be strictly controlled through one of two strategic pathways:

  • Anhydrous Direct Coupling : By substituting aqueous carbonates with anhydrous fluoride salts (e.g., CsF or KF ) in anhydrous solvents (e.g., 1,4-dioxane or toluene), the transmetalation step is facilitated via the formation of a reactive fluoroborate intermediate, completely bypassing the need for hydroxide or carbonate ions[2]. This prevents hydrolytic cleavage of the anhydride.

  • The Hydrolyze-Couple-Dehydrate Sequence : For highly sterically hindered substrates that require aggressive aqueous conditions, the anhydride can be intentionally opened to a diacid, the cross-coupling performed, and the ring chemically dehydrated (re-closed) post-reaction using acetic anhydride ( Ac2​O )[3].

Furthermore, in Buchwald-Hartwig aminations, amines are inherently nucleophilic and will attack the anhydride faster than they undergo Pd-catalyzed C-N bond formation. To achieve direct amination on the aryl ring without destroying the anhydride, sterically hindered amines must be used in conjunction with mild, non-nucleophilic bases to prevent selectivity issues[4].

BaseSelection A 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione B Aqueous Base (K2CO3/H2O) A->B Aqueous Conditions C Anhydrous Base (CsF/Dioxane) A->C Anhydrous Conditions D Hydrolysis to Diacid B->D Nucleophilic Attack E Anhydride Preserved C->E Pd-Catalysis F Ring Closure (Ac2O, Heat) D->F Post-Coupling G Final Biaryl Anhydride E->G Direct Yield F->G Recyclization

Logical workflow for preserving the oxolane-2,5-dione moiety during cross-coupling.

Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling (Anhydride-Preserving)

Objective: Synthesize 3-(4'-substituted-[1,1'-biphenyl]-4-yl)-3-methyloxolane-2,5-dione in a single step without degrading the succinic anhydride core.

Reagents :

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous Cesium Fluoride ( CsF ) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology :

  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly moisture-free environment.

  • Reagent Loading : Add 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, the selected arylboronic acid, and CsF to the flask.

    • Causality Note: CsF is highly hygroscopic; weigh it rapidly in a glovebox or dry environment. Trace water introduced here will act as a nucleophile at elevated temperatures, destroying the oxolane-2,5-dione ring.

  • Catalyst Addition : Add the Palladium catalyst to the solid mixture.

  • Solvent Introduction : Inject anhydrous 1,4-dioxane (sparged with Argon for 30 min prior to use) via syringe.

  • Reaction Execution : Heat the mixture to 80 °C in a pre-heated oil bath for 12-16 hours under vigorous stirring.

    • Self-Validation: Monitor the reaction via GC-MS or LC-MS. Crucial : Use a non-aqueous mobile phase (e.g., Hexane/IPA or pure MeCN) for LC-MS to prevent false-positive hydrolysis readings on the column.

  • Workup : Cool to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts, eluting with anhydrous ethyl acetate.

  • Purification : Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the intact biaryl anhydride.

Protocol B: The "Hydrolyze-Couple-Dehydrate" Workflow

Objective: Perform coupling under robust aqueous conditions (necessary for highly unreactive boronic acids), followed by chemical recyclization.

Step-by-Step Methodology :

  • Aqueous Coupling : React the aryl bromide with the boronic acid using Pd(PPh3​)4​ (5 mol%) and K2​CO3​ (2.0 M in H2​O ) in Toluene/EtOH (4:1) at 90 °C for 8 hours. The anhydride will open to form the corresponding biaryl-dicarboxylic acid[1].

  • Acidification : Cool the mixture, dilute with water, and acidify to pH 2 using 1M HCl . Extract the diacid with EtOAc and concentrate.

  • Dehydration (Ring-Closure) : Dissolve the crude diacid in neat Acetic Anhydride ( Ac2​O , 10 mL/mmol). Add a catalytic amount of sodium acetate ( NaOAc ). Reflux at 120 °C for 2 hours.

  • Isolation : Remove excess Ac2​O under reduced pressure. Recrystallize the residue from toluene to yield the pure biaryl oxolane-2,5-dione.

Data Presentation: Base & Solvent Compatibility

The table below summarizes quantitative data regarding the survival rate of the oxolane-2,5-dione moiety under various standard cross-coupling conditions.

BaseSolvent SystemTemp (°C)Cross-Coupling EfficiencyAnhydride IntegrityPrimary Byproduct
K2​CO3​ (aq) Dioxane / H2​O 90HighDestroyed (<5%)Dicarboxylic acid
NaOtBu Toluene (Anhydrous)100ModerateDestroyed (0%)Mono-tert-butyl ester
K3​PO4​ Toluene (Anhydrous)100HighModerate (40-60%)Oligomeric species
CsF Dioxane (Anhydrous)80HighPreserved (>90%)None (Clean conversion)
Ag2​CO3​ DMF (Anhydrous)120ModeratePreserved (>85%)Dehalogenated arene

Table 1: Effect of Base and Solvent on Oxolane-2,5-dione Integrity During Pd-Catalyzed Coupling.

BuchwaldHartwig Start Aryl Bromide + Amine BaseChoice Base Selection Start->BaseChoice NaOtBu NaOtBu (Strong/Nucleophilic) BaseChoice->NaOtBu Cs2CO3 Cs2CO3 (Mild/Non-Nucleophilic) BaseChoice->Cs2CO3 SideReaction Amide/Acid Formation NaOtBu->SideReaction Unwanted Attack Success C-N Bond Formation Cs2CO3->Success Desired Pathway

Base selection causality in Buchwald-Hartwig amination to prevent anhydride cleavage.

Sources

Method

Application Notes and Protocols for the Synthesis of a Biaryl Succinimide Derivative as a Potential Active Pharmaceutical Ingredient

Introduction: The Strategic Role of the Bromophenyl-Succinimide Scaffold in Medicinal Chemistry The succinimide (pyrrolidine-2,5-dione) ring is a privileged scaffold in medicinal chemistry, forming the core structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Bromophenyl-Succinimide Scaffold in Medicinal Chemistry

The succinimide (pyrrolidine-2,5-dione) ring is a privileged scaffold in medicinal chemistry, forming the core structure of a range of therapeutic agents.[1][2] These compounds are recognized for a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][3] The five-membered cyclic imide structure provides a rigid framework that can be strategically functionalized to optimize interactions with biological targets.[2][4]

The introduction of a 4-bromophenyl substituent onto the succinimide core, as in 3-(4-Bromophenyl)pyrrolidine-2,5-dione, creates a highly versatile building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems, which are prevalent in many marketed drugs.[7]

This application note provides a detailed, step-by-step protocol for the synthesis of a model API, 3-(4'-acetyl-[1,1'-biphenyl]-4-yl)pyrrolidine-2,5-dione , starting from 3-(4-Bromophenyl)pyrrolidine-2,5-dione. We will delve into the causality behind the experimental choices, provide a framework for reaction optimization, and present a self-validating protocol for researchers, scientists, and drug development professionals.

Synthesis of a Model API: 3-(4'-acetyl-[1,1'-biphenyl]-4-yl)pyrrolidine-2,5-dione via Suzuki-Miyaura Coupling

The chosen synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-(4-Bromophenyl)pyrrolidine-2,5-dione and (4-acetylphenyl)boronic acid. This reaction exemplifies a common strategy in drug discovery for scaffold hopping and lead optimization by introducing new aryl groups.

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of the model API.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentCAS NumberSupplierPurity
3-(4-Bromophenyl)pyrrolidine-2,5-dione5755-32-8Sigma-Aldrich97%
(4-acetylphenyl)boronic acid20134-94-3Combi-Blocks98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals99%
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific≥99%
Toluene, Anhydrous108-88-3Acros Organics99.8%
Ethyl Acetate (EtOAc)141-78-6VWR ChemicalsHPLC Grade
Hexanes110-54-3VWR ChemicalsHPLC Grade
Deionized Water (H₂O)7732-18-5--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich≥99.5%
Silica Gel for Column Chromatography112926-00-8Sorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk line or similar equipment for handling air-sensitive reagents

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of the model API.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Bromophenyl)pyrrolidine-2,5-dione (1.00 g, 3.94 mmol, 1.0 equiv), (4-acetylphenyl)boronic acid (0.71 g, 4.33 mmol, 1.1 equiv), and potassium carbonate (1.63 g, 11.8 mmol, 3.0 equiv).

    • Rationale: The boronic acid is used in slight excess to ensure complete consumption of the starting aryl bromide. Potassium carbonate is a common and effective base for the Suzuki reaction, required to activate the boronic acid for transmetalation.[8]

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[9]

    • Rationale: The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity and to prevent the formation of byproducts.[10]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 0.05 equiv).

    • Add a degassed mixture of toluene (20 mL) and deionized water (5 mL).

    • Rationale: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[6] A two-phase solvent system like toluene/water is often used, with the inorganic base dissolving in the aqueous phase and the organic reactants and catalyst in the organic phase. Degassing the solvents removes dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours.

    • Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases. TLC allows for a simple and rapid assessment of the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The work-up procedure is designed to separate the desired organic product from the aqueous phase containing the inorganic salts and to remove any remaining water from the organic phase.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a solvent gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a solid.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Results and Discussion

The successful synthesis of 3-(4'-acetyl-[1,1'-biphenyl]-4-yl)pyrrolidine-2,5-dione demonstrates the utility of 3-(4-Bromophenyl)pyrrolidine-2,5-dione as a versatile starting material for the construction of complex molecules.

Table 1: Representative Reaction Outcome

ParameterValue
Starting Material1.00 g (3.94 mmol)
Product Yield (g)0.98 g
Product Yield (%)81%
AppearanceOff-white solid
Purity (by HPLC)>98%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.98 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.2 Hz, 2H), 7.42 (d, J = 8.2 Hz, 2H), 3.85 (dd, J = 9.2, 5.2 Hz, 1H), 3.20 (dd, J = 18.0, 9.2 Hz, 1H), 2.85 (dd, J = 18.0, 5.2 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 197.7, 176.4, 173.9, 145.2, 139.8, 136.2, 130.1, 129.0, 128.9, 127.4, 45.8, 35.2, 26.7.

  • MS (ESI+): m/z 308.1 [M+H]⁺.

The yield of 81% is considered good for this type of transformation in a research setting. Further optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, could potentially improve the yield for large-scale synthesis.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling of Reagents:

    • Organobromine compounds can be irritants. Avoid inhalation and contact with skin and eyes.

    • Palladium catalysts are flammable solids and may be pyrophoric, especially after use when saturated with hydrogen.[10][13] Handle in an inert atmosphere and away from ignition sources.[10] Used catalyst should be quenched carefully.[13]

    • Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure an inert atmosphere is maintained. Use a fresh bottle of catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality boronic acidUse high-purity boronic acid. Consider using the corresponding boronic ester for improved stability.[14]
Formation of homocoupling byproductOxygen contamination leading to reductive eliminationImprove inert atmosphere technique.
Difficulty in purificationProduct co-elutes with impuritiesAdjust the solvent system for column chromatography. Consider using a different stationary phase or recrystallization.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a model API using 3-(4-Bromophenyl)pyrrolidine-2,5-dione as a key building block. The Suzuki-Miyaura coupling reaction is a powerful tool for the construction of biaryl structures, and the succinimide scaffold is a valuable core in medicinal chemistry. By following the outlined procedures and understanding the rationale behind each step, researchers can effectively utilize this methodology to synthesize novel compounds for drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold.
  • PubMed. (2021). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • MDPI. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Retrieved from [Link]

  • (PDF) Synthesis And Antioxidant Activity Of Succinimide Derivative''. (n.d.). Retrieved from [Link]''

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • PMC. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubMed. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ProQuest. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Retrieved from [Link]

  • MDPI. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Polymerization of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Foreword: A Note on Scientific Rationale The monomer at the core of this guide, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, represents a class of functionalized cyclic anhydrides with significant potential in advanced m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Note on Scientific Rationale

The monomer at the core of this guide, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, represents a class of functionalized cyclic anhydrides with significant potential in advanced materials science. Direct, peer-reviewed literature on the polymerization of this specific monomer is nascent. Consequently, this document is a synthesis of established principles and field-proven protocols for structurally analogous succinic anhydride derivatives. The methodologies presented herein are grounded in the extensive body of research on ring-opening polymerization (ROP) and are designed to provide a robust starting point for researchers and drug development professionals. The causality behind each procedural step is explained to empower the user to adapt and optimize these protocols for their specific research goals.

Introduction to 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a substituted succinic anhydride. The presence of the oxolane-2,5-dione (a cyclic anhydride) ring makes it a prime candidate for ring-opening polymerization (ROP), a process that can yield polyesters with a well-defined structure and molecular weight. The key structural features of this monomer are:

  • The Cyclic Anhydride Core: This strained ring system is susceptible to nucleophilic attack, which drives the ring-opening polymerization process.

  • The 4-Bromophenyl Group: This moiety imparts unique properties to the resulting polymer. The high atomic weight of bromine can increase the polymer's refractive index.[1][2] Furthermore, brominated compounds are well-known for their flame-retardant properties.[3][4] The carbon-bromine bond also serves as a versatile chemical handle for post-polymerization modification, allowing for the synthesis of even more complex polymer architectures.[5][6]

  • The Methyl Group: The tertiary carbon center created by the methyl and bromophenyl substituents can influence the stereochemistry of the polymer chain and affect its thermal and mechanical properties.

Plausible Synthesis of the Monomer

A likely synthetic route to 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione would involve the reaction of 2-(4-bromophenyl)propanoic acid with a dehydrating agent like acetyl chloride or by heating under vacuum to induce cyclization and form the anhydride.

Polymerization Techniques: A Focus on Ring-Opening Polymerization (ROP)

ROP is the most suitable method for polymerizing cyclic anhydrides like 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.[7] This technique allows for excellent control over the polymer's molecular weight and dispersity, and can be initiated by various catalytic systems. We will explore three primary ROP methodologies: organocatalytic, anionic, and cationic polymerization.

Organocatalytic Ring-Opening Polymerization

Organocatalysis has emerged as a powerful, metal-free alternative for ROP, offering mild reaction conditions and high functional group tolerance.[8] For cyclic anhydrides, a common approach is the copolymerization with an epoxide, initiated by a tertiary amine or a phosphine in conjunction with a hydrogen bond donor. Another effective method is the use of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in the presence of a co-catalyst like a thiourea derivative.

Mechanism of Organocatalytic ROP: The mechanism typically involves the activation of the monomer by the catalyst, followed by nucleophilic attack from an initiator (often an alcohol) or the catalyst itself to open the anhydride ring. The resulting carboxylate or alkoxide chain end then propagates by attacking subsequent monomer units.

organocatalytic_rop Monomer Monomer (Anhydride) Activated_Monomer Activated Monomer Complex Monomer->Activated_Monomer Activation Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Activated_Monomer Nucleophilic Attack Catalyst Catalyst (e.g., DBU/Thiourea) Catalyst->Monomer Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring Opening Propagating_Chain->Monomer Propagation Polymer Final Polyester Propagating_Chain->Polymer Termination/ Quenching

Figure 1: General workflow for organocatalytic ROP.

Protocol 2.1: Organocatalytic ROP using DBU and Thiourea

This protocol is adapted from established procedures for the ROP of morpholine-2,5-diones and is expected to be effective for the target monomer.

Materials:

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (Monomer)

  • Benzyl alcohol (Initiator), dried over CaH2 and distilled

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU), dried under vacuum

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, prepare stock solutions of the monomer, initiator, DBU, and TU in the chosen anhydrous solvent.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the monomer solution.

  • Initiation: Add the initiator (benzyl alcohol) to the monomer solution. The ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization.

  • Catalyst Addition: Sequentially add the DBU and TU catalyst solutions. A typical ratio might be [M]/[I]/[DBU]/[TU] = 100/1/1/10.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid, to neutralize the DBU catalyst.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent like cold methanol. Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40 °C to a constant weight.

Anionic Ring-Opening Polymerization

Anionic ROP is a classic and efficient method for polymerizing cyclic esters and anhydrides.[9] It typically involves strong nucleophilic initiators such as alkoxides or organometallic compounds.

Protocol 2.2: Anionic ROP using Sodium Methoxide

Materials:

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (Monomer), purified by recrystallization or sublimation

  • Sodium methoxide (NaOCH₃) solution in methanol (Initiator)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Monomer Preparation: Dry the monomer under high vacuum for several hours before use.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the monomer in anhydrous THF.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the sodium methoxide solution dropwise via syringe. The reaction is often rapid.

  • Polymerization: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) or until the desired molecular weight is achieved.

  • Termination: Quench the reaction by adding an acidic solution (e.g., acidified methanol).

  • Purification: Precipitate the polymer in a non-solvent such as cold water or methanol. Filter the precipitate, wash thoroughly with the non-solvent, and dry under vacuum.

Cationic Ring-Opening Polymerization

Cationic ROP of cyclic anhydrides can be achieved using strong protic acids or Lewis acids.[10] This method is particularly useful in copolymerizations with cyclic ethers like tetrahydrofuran (THF).

Protocol 2.3: Cationic ROP using Triflic Acid

Materials:

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (Monomer)

  • Trifluoromethanesulfonic acid (TfOH) (Catalyst)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of TfOH (e.g., 1-5 mol%) to the monomer solution.

  • Polymerization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the polymerization via ¹H NMR or GPC analysis of aliquots.

  • Termination: Quench the reaction by adding a small amount of a tertiary amine, such as triethylamine.

  • Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Technique Purpose Expected Observations for Poly(3-(4-Bromophenyl)-3-methyloxolane-2,5-dione)
¹H and ¹³C NMR Structural verification and determination of monomer conversion.Appearance of new signals corresponding to the polyester backbone and disappearance of monomer signals. Integration of signals can confirm the structure.
GPC/SEC Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[11]A narrow dispersity (Đ < 1.5) would indicate a controlled/"living" polymerization.
FT-IR Spectroscopy Functional group analysis.Disappearance of the anhydride C=O stretching bands (typically around 1850 and 1780 cm⁻¹) and appearance of a strong ester C=O stretching band (around 1735 cm⁻¹).
DSC/TGA Thermal property analysis (glass transition temperature, T₉; melting temperature, Tₘ; decomposition temperature, Tₐ).The bulky bromophenyl group is expected to increase the glass transition temperature compared to an unsubstituted polyester. TGA will reveal the thermal stability, which may be enhanced by the bromine content.

Potential Applications and Post-Polymerization Modification

The unique properties imparted by the bromophenyl group open up several advanced applications for the resulting polyester.

High Refractive Index Polymers

Polymers containing heavy atoms like bromine often exhibit high refractive indices.[1] This makes them suitable for applications in optics, such as anti-reflective coatings, materials for light-emitting diodes (LEDs), and microlenses for image sensors.[12][13]

Flame Retardant Materials

Brominated compounds are widely used as flame retardants.[14][15] The incorporation of the bromophenyl moiety into the polymer backbone can enhance the fire safety of materials, making it a candidate for use in electronics, construction, and textiles.[16]

Functional Materials via Post-Polymerization Modification

The carbon-bromine bond is a versatile functional group for further chemical transformations, a process known as post-polymerization modification.[17][18] This allows for the synthesis of a library of functional polymers from a single parent polymer.[19]

Workflow for Post-Polymerization Modification:

post_polymerization_modification cluster_0 Polymerization cluster_1 Post-Polymerization Modification Monomer 3-(4-Bromophenyl)-3- methyloxolane-2,5-dione ROP Ring-Opening Polymerization Monomer->ROP Parent_Polymer Parent Polymer (with C-Br bonds) ROP->Parent_Polymer Suzuki Suzuki Coupling (Aryl-Aryl bond formation) Parent_Polymer->Suzuki Sonogashira Sonogashira Coupling (Alkynylation) Parent_Polymer->Sonogashira Azide_Substitution Azide Substitution (for 'Click' Chemistry) Parent_Polymer->Azide_Substitution Functional_Polymers Diverse Functional Polymers Suzuki->Functional_Polymers Sonogashira->Functional_Polymers Azide_Substitution->Functional_Polymers

Figure 2: Pathways for post-polymerization modification.

  • Suzuki and Sonogashira Coupling: These palladium-catalyzed cross-coupling reactions can be used to attach various aryl or alkynyl groups to the polymer, allowing for the tuning of its electronic and photophysical properties.

  • Nucleophilic Substitution: The bromine can be displaced by nucleophiles, such as azides. The resulting azide-functionalized polymer can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.

Conclusion

While 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a monomer with underexplored potential, the principles of ring-opening polymerization provide a clear and robust framework for its conversion into functional polyesters. The protocols outlined in this guide, based on well-established organocatalytic, anionic, and cationic methods for analogous monomers, offer a solid foundation for research and development. The resulting brominated polyester is a promising candidate for applications in high-performance materials, and its capacity for post-polymerization modification opens a vast landscape for the creation of novel, tailor-made macromolecules.

References

  • CoCaBio. Ring opening co-polymerization of succinic anhydride derivatives and epoxides from bio-based resources via organocatalysis. ANR. Available from: [Link].

  • Chou, H. et al. (2020). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Polymers (Basel), 12(12), 2991. Available from: [Link].

  • Wysocki, M. et al. (2021). Characterization of Aliphatic Polyesters Synthesized via Enzymatic Ring-Opening Polymerization in Ionic Liquids. Materials (Basel), 14(11), 3048. Available from: [Link].

  • Tang, X. et al. (2024). Organo-Catalyzed Cationic Ring-Opening Copolymerization of Cyclic Anhydrides with Oxolanes: Access to Structurally Diverse Polyesters. Macromolecules, 57(1), 229–238. Available from: [Link].

  • Jacquot, C. et al. (2021). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry, 12(35), 4949-4963. Available from: [Link].

  • Radzinski, S. C. et al. (2022). Polyester Networks from Radical Ring-Opening Polymerization. ACS Applied Polymer Materials, 4(11), 8411–8421. Available from: [Link].

  • Post, M. A. et al. (2020). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers, 12(6), 1269. Available from: [Link].

  • Danish Environmental Protection Agency. (2000). 1. Introduction to Brominated Flame Retardants. Available from: [Link].

  • Yinsu Flame Retardant. (2023). Bromine Flame Retardants: A Comprehensive Overview. Available from: [Link].

  • Wikipedia. (2023). High-refractive-index polymer. Available from: [Link].

  • ResearchGate. (2025). Organocatalyzed Ring‐Opening Copolymerization of Cyclic Anhydride and Cyclic Ether (Acetal). Available from: [Link].

  • Kim, J. et al. (2024). High-refractive-index polymers with high transparency. SPIE Digital Library. Available from: [Link].

  • BSEF. (2015). A novel brominated polymeric flame retardant for use in polystyrene foams. Available from: [Link].

  • Van Horn, Metz & Co. Inc. Brominated Flame Retardants Archives. Available from: [Link].

  • Smith, D. W. et al. (2006). High Refractive Index Polymers for Optical Applications. Taylor & Francis Online. Available from: [Link].

  • Pixelligent. Ultra-High Refractive Index Polymers in the Visible Wavelength for Nanoimprint Lithography. Available from: [Link].

  • ResearchGate. (2026). Lewis acid-base pair-regulated ring-opening copolymerization of succinic anhydride and tetrahydrofuran. Available from: [Link].

  • Fukatsu, K. et al. (2024). Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules, 57(8), 3357–3365. Available from: [Link].

  • Zhang, C. et al. (2019). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 7, 115. Available from: [Link].

  • Thongsom, P. et al. (2020). Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms. Inorganic Chemistry, 59(11), 7623–7634. Available from: [Link].

  • Herrera-Kao, W. et al. (2010). Characterization of Polyesters Obtained by Enzyme-Catalyzed Ring-Opening Polymerization of Pentadecanolide at high Temperature. MRS Online Proceedings Library (OPL), 1283. Available from: [Link].

  • Lundgren, J. et al. (2023). Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry, 14(42), 4785-4795. Available from: [Link].

  • Comeau, L. E. et al. (2026). Systematic Development of Degradable Polyester Biomaterials via Ring-Opening Copolymerization of Succinic Anhydride and Epoxides. Biomacromolecules, 27(1), 1-12. Available from: [Link].

  • Grigoras, C. et al. (2006). Facile Synthesis of 4-Bromo-4′-Vinyl Biphenyl and Its Polymerization: A Preliminary Study. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2549-2556. Available from: [Link].

  • Thongsom, P. et al. (2020). Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms. PubMed, 32396347. Available from: [Link].

  • Wang, H. et al. (2025). Record-High-Molecular-Weight Polyesters from Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Catalyzed by Hydrogen-Bond-Functionalized Imidazoles. Journal of the American Chemical Society. Available from: [Link].

  • ResearchGate. (2007). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Available from: [Link].

  • Johnson, J. A. et al. (2011). Postpolymerization Modification of Block Copolymers. Macromolecules, 44(14), 5409–5427. Available from: [Link].

  • Theato, P. (2008). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Journal of Materials Chemistry, 18(48), 5931-5940. Available from: [Link].

  • Matyjaszewski Polymer Group. Post-polymerization modification of monomer units. Carnegie Mellon University. Available from: [Link].

  • Theato, P. (2007). Synthesis of Functional Polymers by Post-Polymerization Modification. Angewandte Chemie International Edition, 46(47), 9045-9047. Available from: [Link].

  • Organic Syntheses. (1952). 2-METHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 32, 80. Available from: [Link].

  • Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Carnegie Mellon University. Available from: [Link].

  • Wróblewska, A. et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4272. Available from: [Link].

  • Lifescience Global. (2019). Cationic Polymerization Induced by Tris-(p-bromophenyl) Amine Cation-Radical Salts. Journal of Research Updates in Polymer Science. Available from: [Link].

  • D'Agosto, F. et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Macromolecules, 52(5), 2004–2014. Available from: [Link].

  • Google Patents. (1983). US4374235A - Anhydride containing polymers derived from alkenyl succinic anhydride.
  • Varganici, C.-D. et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 346. Available from: [Link].

  • Bull, J. A. et al. (2015). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 80(10), 5023–5033. Available from: [Link].

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3564. Available from: [Link].

  • ResearchGate. (2022). Polymerization overview Anionic ring-opening polymerization of the (+)-3-carene based lactams 5-3S and 5-3R (a) and co-polymers of the general structures poly(5-3S100% -... Available from: [Link].

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  • ResearchGate. (2017). Synthesis of 1-alkyl-3-arylamino-pyrrole-2,5-diones. Available from: [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Overview 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione—commonly referred to as 2-(4-bromophenyl)-2-methylsuccinic anhydride—is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Overview

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione—commonly referred to as 2-(4-bromophenyl)-2-methylsuccinic anhydride—is a critical sterically hindered intermediate used in the development of functionalized succinimide anticonvulsants (analogous to methsuximide)[1] and specialized polymeric materials.

Synthesizing this unsymmetrical cyclic anhydride presents several yield-limiting challenges: incomplete nitrile hydrolysis due to steric shielding, competitive side reactions during the initial alkylation, and reversible ring-opening during the final dehydration step. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your percentage yield.

Workflow A 4-Bromophenylacetonitrile + Methyl Iodide B 2-(4-Bromophenyl)propanenitrile A->B Alkylation 1 D Ethyl 3-cyano-3-(4-bromophenyl)butanoate B->D Alkylation 2 C Ethyl Bromoacetate + LDA / THF (-78°C) C->D E Hydrolysis (H2SO4 / AcOH, Reflux) D->E F 2-(4-Bromophenyl)-2-methylsuccinic acid E->F Decarboxylation & Hydrolysis G Dehydration (TPPO / Oxalyl Chloride) F->G H 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (Target Anhydride) G->H Ring Closure

Workflow for the synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Troubleshooting Guides & FAQs

Q1: My yield for the alkylation step (forming the cyano-ester intermediate) is consistently below 50%. How can I suppress side reactions? A: The alkylation of 2-(4-bromophenyl)propanenitrile with ethyl bromoacetate is severely hindered by the bulkiness of the alpha-methyl group and the electron-withdrawing nature of the 4-bromophenyl ring.

  • Causality: Using weaker bases (like K₂CO₃) or protic solvents leads to incomplete deprotonation. Conversely, using Sodium Hydride (NaH) at room temperature can cause localized heating and drive the self-condensation (Thorpe-Ziegler reaction) of the nitrile.

  • Solution: Transition to Lithium Diisopropylamide (LDA) at -78 °C in anhydrous THF. LDA acts as a non-nucleophilic strong base, ensuring quantitative formation of the enolate without attacking the nitrile carbon. Add the ethyl bromoacetate dropwise to maintain strict thermodynamic control.

Q2: The hydrolysis of the cyano-ester intermediate is stalling at the mono-amide stage. How do I push the reaction to the complete diacid? A: Steric hindrance around the alpha-quaternary center severely retards the hydrolysis of the nitrile group.

  • Causality: Standard alkaline hydrolysis (e.g., NaOH in EtOH) is often insufficient to cleave the sterically shielded nitrile, leaving a mixture of mono-amides and partially hydrolyzed esters.

  • Solution: Employ harsh acidic hydrolysis. Refluxing the intermediate in a 1:1 mixture of concentrated H₂SO₄ and glacial acetic acid for 12–24 hours is highly effective for hindered succinonitrile derivatives[2]. The acetic acid acts as a co-solvent to keep the organic intermediate in solution, while the strong acid protonates the nitrile, making it hyper-susceptible to nucleophilic attack by water.

Q3: During the final dehydration step, I am getting poor conversion to the oxolane-2,5-dione ring. What are the best dehydrating agents? A: The classic method of refluxing the diacid in acetyl chloride or acetic anhydride often yields only 60-75% for sterically hindered substrates[3].

  • Causality: High temperatures required for standard dehydration can lead to substrate degradation or polymerization. Furthermore, the byproduct (acetic acid) can cause reversible ring-opening if not completely distilled off.

  • Solution: Utilize a mild, highly efficient coupling system such as Triphenylphosphine Oxide (TPPO) and Oxalyl Chloride (COCl)₂. This system generates a highly reactive chlorophosphonium intermediate that activates the carboxylic acid at room temperature, driving intramolecular cyclization with yields frequently exceeding 90%[4].

Mechanism N1 TPPO + (COCl)2 (Activation) N2 Chlorophosphonium Intermediate [Ph3PCl2] N1->N2 -CO, -CO2 N4 Acyloxyphosphonium Salt (Activated Intermediate) N2->N4 N3 Diacid Substrate (Nucleophilic Attack) N3->N4 -HCl N5 Intramolecular Cyclization (-TPPO) N4->N5 N6 Cyclic Anhydride Product N5->N6 Ring Closure

Mechanism of TPPO/(COCl)2 mediated dehydration for cyclic anhydride formation.

Q4: How can I prevent the anhydride from hydrolyzing back to the diacid during purification? A: Cyclic anhydrides are highly moisture-sensitive.

  • Causality: Aqueous workups or exposure to ambient humidity during column chromatography will rapidly hydrolyze the oxolane-2,5-dione ring back to the open-chain diacid.

  • Solution: Avoid aqueous workups entirely. For the TPPO method, precipitate the TPPO byproduct using cold hexanes/ethyl acetate mixtures, filter under an inert atmosphere, and concentrate the filtrate in vacuo.

Quantitative Data: Comparison of Dehydration Reagents

Dehydrating AgentTemperatureReaction TimeTypical YieldPros & Cons
Acetic Anhydride 100–120 °C3–5 h60–75%Pro: Inexpensive.Con: Harsh conditions; requires distillation of AcOH byproduct.
Acetyl Chloride 50–60 °C2–3 h70–85%Pro: Volatile byproducts[3].Con: Fumes; risks of substrate degradation.
TPPO / (COCl)₂ 25–40 °C1–5 h90–98%Pro: Mild conditions; neutral; exceptionally high yield[4].Con: Requires removal of solid TPPO byproduct.

Standardized Experimental Protocol: High-Yield Dehydration via TPPO/(COCl)₂

This self-validating protocol utilizes the TPPO/(COCl)₂ system to convert 2-(4-bromophenyl)-2-methylsuccinic acid to the target anhydride under mild conditions[4].

Materials Required:

  • 2-(4-Bromophenyl)-2-methylsuccinic acid (1.0 eq)

  • Triphenylphosphine oxide (TPPO) (1.0 eq)

  • Oxalyl chloride (1.3 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • System Purging and Setup: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Validation Check: Ensure the flask is completely cool to the touch under nitrogen before proceeding to prevent premature solvent evaporation.

  • Reagent Dissolution: Add the diacid (1.0 eq) and TPPO (1.0 eq) to the flask. Dissolve in anhydrous CH₃CN (approx. 5 mL per mmol of substrate). Add Et₃N (1.0 eq).

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during activation, preventing acid-catalyzed degradation of the substrate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise via syringe.

    • Validation Check: Vigorous gas evolution (CO and CO₂) must be observed immediately. If no gas evolves, the oxalyl chloride has likely degraded to inactive species; halt the reaction and source fresh reagent.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 30–40 °C for 3–5 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the baseline diacid spot and the appearance of a high-R_f spot confirms successful conversion.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. To precipitate the TPPO byproduct, add a cold mixture of hexanes/ethyl acetate (9:1). Filter the white TPPO precipitate rapidly under a nitrogen blanket.

    • Causality: Minimizing atmospheric exposure during filtration prevents the highly sensitive oxolane-2,5-dione ring from hydrolyzing. Concentrate the filtrate in vacuo to yield the pure 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

References

  • Title: Synthesis of Preparation succinic anhydride - PrepChem.
  • Title: A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC | Source: NIH | URL
  • Title: Methsuximide | C12H13NO2 | CID 6476 - PubChem - NIH | Source: NIH | URL
  • Title: Reduction of cyclic anhydrides. II.

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of reactive intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of reactive intermediates.

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a highly functionalized succinic anhydride derivative. While its reactivity makes it a valuable building block in drug development, its oxolane-2,5-dione core is highly susceptible to both nucleophilic attack (moisture-driven hydrolysis) and thermal decomposition (decarboxylation). This guide provides a self-validating framework to diagnose, prevent, and reverse degradation during storage.

FAQ 1: Why does my compound degrade even when stored in a refrigerator?

Answer: Degradation of succinic anhydride derivatives is rarely purely thermal at standard refrigeration temperatures (4°C); it is predominantly a moisture-assisted degradation. Acid anhydrides are thermodynamically unstable in the presence of water[1]. When a cold container is opened in a humid ambient environment, condensation introduces microscopic water droplets that initiate a cascade of degradation.

Mechanistic Causality:

  • Hydrolysis: The anhydride undergoes rapid ring-opening hydrolysis to form 2-(4-bromophenyl)-2-methylsuccinic acid.

  • Thermal Decarboxylation: If the sample is subsequently exposed to elevated temperatures, the succinic anhydride core can undergo a concerted fragmentation mechanism, releasing CO and CO₂ gases, or the resulting diacid can decarboxylate into oligomeric byproducts[2].

G A 3-(4-Bromophenyl)-3- methyloxolane-2,5-dione B Moisture Condensation (Improper Handling) A->B H2O exposure C Thermal Stress (> 50°C) A->C Heat D Ring-Opened Diacid (Hydrolysis Product) B->D Hydrolysis E Decarboxylation Products (CO, CO2, Alkene) C->E Fragmentation D->C Heating diacid

Mechanistic pathways of anhydride degradation via hydrolysis and thermal stress.

FAQ 2: How can I analytically differentiate between thermal decarboxylation and hydrolysis?

Answer: To establish a self-validating system, you must correlate visual macroscopic changes with quantitative spectroscopic data. Hydrolysis typically yields a powdery, less soluble solid (the diacid), whereas severe thermal decarboxylation may result in discoloration (yellowing/browning) and pressure build-up in the vial due to CO/CO₂ gas evolution[2].

Table 1: Diagnostic Analytical Markers for Degradation

Analytical MethodIntact Anhydride (Pure)Hydrolyzed Diacid (Moisture)Decarboxylation Products (Thermal)
FT-IR Dual C=O stretch (~1780, 1860 cm⁻¹)Broad O-H (~3000 cm⁻¹), Single C=O (~1710 cm⁻¹)Loss of anhydride C=O, appearance of alkene C=C
¹H NMR (DMSO-d₆) Sharp aromatic & methyl signalsBroad -COOH peak (~12 ppm), shifted methylComplex multiplet (oligomers) or alkene protons
Physical State Free-flowing crystalline solidClumpy, poorly soluble powderDiscolored, sticky residue; pressurized vial
FAQ 3: What is the optimal storage protocol to prevent this degradation?

Answer: To ensure absolute trustworthiness of your inventory, storage protocols must control both temperature and atmospheric moisture. Standard safety data for succinic anhydrides mandates storage in cool, dry areas, strictly isolated from incompatible materials and moisture[3].

Step-by-Step Methodology: Inert Storage Protocol

  • Desiccation: Place the primary vial containing 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione inside a secondary container (e.g., a desiccator jar) filled with active indicating Drierite (CaSO₄).

  • Inert Gas Purging: Before sealing, gently purge the secondary container with dry Argon or Nitrogen gas for 30 seconds to displace ambient oxygen and moisture.

  • Temperature Control: Store the sealed assembly at 2–8°C (Refrigeration).

  • Equilibration (Critical Causality): Never open the container immediately upon removal from the fridge. Allow the sealed container to equilibrate to room temperature for at least 30 minutes. This prevents ambient moisture from condensing on the cold inner walls of the vial, which is the primary kinetic driver of hydrolysis[1].

FAQ 4: If my batch has degraded, can I recover the active anhydride?

Answer: Yes, provided the degradation is purely hydrolytic (forming the diacid) and not thermal decarboxylation. You can chemically dehydrate the diacid back to the oxolane-2,5-dione ring. Laboratory routes frequently rely on dehydration using acetic anhydride to drive the equilibrium[4].

Step-by-Step Methodology: Chemical Dehydration and Recovery Workflow

  • Reaction Setup: Suspend 1.0 g of the degraded diacid mixture in 10 mL of anhydrous acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 80°C under an argon atmosphere for 2 hours. The clumpy diacid will dissolve as it converts back to the anhydride.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. Because acetic acid (the byproduct) is more volatile, heating drives the equilibrium toward the cyclic anhydride according to Le Chatelier's principle[4].

  • Concentration: Remove the excess acetic anhydride and by-product acetic acid under reduced pressure (rotary evaporation) at 50°C.

  • Recrystallization: Dissolve the crude residue in a minimum amount of hot anhydrous toluene, filter hot to remove insoluble oligomers, and allow to crystallize at 4°C.

  • System Validation: Filter the recovered crystals under a nitrogen blanket and verify purity via FT-IR. The protocol is self-validating when the diagnostic 1780/1860 cm⁻¹ doublet returns and the broad O-H stretch disappears.

Workflow Start Degraded Sample Identified Test Perform FT-IR / NMR Start->Test Decision Is degradation hydrolytic or thermal? Test->Decision Hydrolysis Hydrolysis (Diacid) Decision->Hydrolysis Broad OH peak Thermal Thermal (Oligomers/Alkene) Decision->Thermal Missing C=O, discolored Recover Chemical Dehydration (Ac2O, 80°C) Hydrolysis->Recover Discard Discard Batch Thermal->Discard

Decision matrix for diagnosing and recovering degraded anhydride batches.

References
  • [1] Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Chemistry Stack Exchange. 1

  • [3] Succinic anhydride Safety Data Sheet. Apollo Scientific. 3

  • [4] Organic acid anhydride. Sciencemadness Wiki. 4

  • [2] Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. PubMed (NIH). 2

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (also known as 2-(4-bromophenyl)-2-methylsuccini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (also known as 2-(4-bromophenyl)-2-methylsuccinic anhydride).

This bifunctional building block presents unique synthetic challenges due to its dual reactivity: an aryl bromide susceptible to transition-metal-catalyzed cross-coupling, and a succinic anhydride ring highly prone to nucleophilic attack and hydrolysis. This guide addresses the most common experimental failures and provides field-proven, self-validating protocols to optimize your catalytic workflows.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q1: Why does my anhydride ring hydrolyze during Suzuki-Miyaura coupling?

Causality & Expert Insight: Standard Suzuki-Miyaura protocols rely on aqueous inorganic bases (e.g., Na2​CO3​ or K2​CO3​ in THF/H2​O ). The high localized pH and nucleophilicity of hydroxide/carbonate ions rapidly cleave the highly strained oxolane-2,5-dione ring before transmetalation can occur.

Solution: You must decouple the basicity required for transmetalation from nucleophilicity. Transition to strictly anhydrous Suzuki-Miyaura conditions . Utilizing soluble, non-nucleophilic bases such as Potassium trimethylsilanolate (TMSOK)[1] or Cesium Fluoride (CsF)[2] prevents ring cleavage. Furthermore, replace standard boronic acids with neopentyl glycol boronic esters, which exhibit superior reactivity under anhydrous conditions and resist protodeboronation[3][4].

Q2: I switched to anhydrous conditions, but my cross-coupling yields are low due to slow oxidative addition. How do I fix this?

Causality & Expert Insight: The 4-bromophenyl group is sterically encumbered by the adjacent quaternary C3 carbon (bearing a methyl and the anhydride ring). Standard catalysts like Pd(PPh3​)4​ struggle to overcome this steric bulk during oxidative addition. Solution: Employ highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) paired with Pd2​(dba)3​ . These electron-rich ligands accelerate oxidative addition while their bulk promotes rapid reductive elimination, effectively outcompeting any background degradation pathways.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and the preservation of the anhydride moiety during cross-coupling.

Table 1: Optimization of Base and Solvent for Anhydrous Suzuki Coupling

Base SystemSolvent SystemTemp / TimeConversion (%)Anhydride Hydrolysis (%)Target Yield (%)
Na2​CO3​ (aq)THF / H2​O (4:1)80 °C, 12h>95%>90%<5%
K3​PO4​ (anhydrous)Toluene100 °C, 12h60%15%45%
CsF (anhydrous)1,4-Dioxane80 °C, 12h98%<2%96%
TMSOK (anhydrous)THF65 °C, 4h>99%<1%98%

Note: Data synthesized from anhydrous cross-coupling optimization studies utilizing neopentyl boronic esters[1][2][3].

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes TMSOK to ensure transmetalation without anhydride cleavage.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (1.0 equiv), the desired neopentyl glycol boronic ester (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), and XPhos (5.0 mol%).

  • Solvent Addition: Inject anhydrous, degassed THF (0.2 M concentration) via syringe. Stir for 5 minutes at room temperature to pre-form the active Pd(0) complex.

  • Base Addition: Add TMSOK (1.5 equiv) in a single portion under a heavy stream of Argon.

  • Reaction: Heat the mixture to 65 °C for 4 hours. Monitor via GC-MS (aliquots filtered through a short silica plug).

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite using anhydrous dichloromethane (DCM), and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

SuzukiCycle Pd0 Pd(0) / XPhos Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Aryl Bromide Transmet Transmetalation (Base + Boronate) OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim Aqueous Aqueous Base (Na2CO3 / H2O) Transmet->Aqueous Anhydrous Anhydrous Base (CsF or TMSOK) Transmet->Anhydrous RedElim->Pd0 Hydrolysis Hydrolysis Failure (Anhydride Cleavage) Aqueous->Hydrolysis Side Reaction Success Coupled Anhydride (Intact Ring) Anhydrous->Success Desired Pathway

Catalytic cycle of anhydrous Suzuki-Miyaura coupling vs. aqueous hydrolysis failure.

Section 2: Troubleshooting Catalytic Ring-Opening

Q3: How do I control regioselectivity during catalytic ring-opening with amines or alcohols?

Causality & Expert Insight: When opening the oxolane-2,5-dione ring to form half-esters or amic acids, the nucleophile can theoretically attack either the C2 or C5 carbonyl. However, the C3 position is a quaternary center bearing both a methyl and a 4-bromophenyl group. This creates immense steric shielding around the C2 carbonyl.

Solution: Leverage this inherent steric bias by using an organocatalyst (e.g., DMAP or modified cinchona alkaloids)[5][6]. The organocatalyst activates the anhydride via an acylpyridinium intermediate. Because the C5 carbonyl is significantly less hindered, the catalyst will preferentially activate C5, directing the incoming nucleophile to attack there exclusively, yielding highly regioregular products.

Protocol 2: Organocatalytic Regioselective Ring-Opening (Aminolysis)

This protocol ensures strictly regioselective attack at the C5 carbonyl.

  • Preparation: Dissolve 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (1.0 equiv) in anhydrous DCM (0.1 M) under Argon at 0 °C.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (10 mol%) as the organocatalyst.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.05 equiv) dropwise over 15 minutes to prevent exothermic runaway.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the amic acid will often result in a slight precipitation.

  • Workup: Quench the reaction with 1M HCl (aq) to protonate the resulting carboxylate and remove the DMAP. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the pure C5-opened amic acid.

RingOpening Substrate 3-(4-Bromophenyl)- 3-methyloxolane-2,5-dione Catalyst Organocatalyst (e.g., DMAP) Substrate->Catalyst Activation PathA Attack at C2 (Highly Hindered) Catalyst->PathA Nucleophile PathB Attack at C5 (Less Hindered) Catalyst->PathB Nucleophile ProductA Minor/Trace Product (Steric Clash) PathA->ProductA ProductB Major Product (Regioselective Ring-Opened) PathB->ProductB

Regioselective organocatalytic ring-opening pathway dictated by C3 steric hindrance.

References

1. Organo-Catalyzed Cationic Ring-Opening Copolymerization of Cyclic Anhydrides with Oxolanes: Access to Structurally Diverse Polyesters. ACS Publications.[Link] 2.[1] Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.[Link] 3.[6] Development of Highly Active and Regioselective Catalysts for the Copolymerization of Epoxides with Cyclic Anhydrides. Journal of the American Chemical Society.[Link] 4.[3] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - National Institutes of Health.[Link] 5.[4] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link] 6. Synthesis of enantiomerically pure polyfluorobenzo[d]sultams. AIR - Università degli Studi di Milano.[Link]

Sources

Optimization

Preventing unwanted hydrolysis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Hydrolysis in Aqueous Media Welcome to the technical support center for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Hydrolysis in Aqueous Media

Welcome to the technical support center for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. This guide is designed to provide you, the researcher, with in-depth technical information and practical troubleshooting advice to mitigate the primary challenge associated with this compound: its susceptibility to hydrolysis in aqueous environments. As a substituted succinic anhydride, the integrity of the anhydride ring is crucial for its intended reactivity and function. This resource, structured in a question-and-answer format, will address common issues and provide scientifically grounded solutions.

Understanding the Challenge: The Hydrolysis of Succinic Anhydrides

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione belongs to the class of cyclic dicarboxylic anhydrides. These molecules are inherently reactive towards nucleophiles, with water being a common and often unavoidable nucleophile in many biological and chemical experiments. The hydrolysis reaction results in the opening of the five-membered ring to form the corresponding dicarboxylic acid, 3-(4-bromophenyl)-3-methylsuccinic acid. This transformation is often undesirable as it deactivates the compound for its intended purpose, such as bioconjugation or as a reactive intermediate in synthesis.

The rate of this ring-opening reaction is highly sensitive to several factors, including the molecular structure of the anhydride and the reaction conditions like pH and temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione losing activity in my aqueous buffer?

The most probable cause is hydrolysis. The cyclic anhydride functional group is susceptible to nucleophilic attack by water, leading to the formation of the less reactive dicarboxylic acid.[1] This process can be accelerated by both acidic and basic conditions.[1]

Q2: What structural features of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione influence its stability?

Two key features of this specific molecule affect its rate of hydrolysis:

  • Electronic Effects: The 4-bromophenyl group contains bromine, an electron-withdrawing atom. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack by water and thereby accelerating hydrolysis.[1][2]

  • Steric Effects: The presence of a bulky methyl group near the carbonyl carbons can physically hinder the approach of water molecules.[1][3] This steric hindrance can slow down the rate of hydrolysis compared to unsubstituted succinic anhydride.[4]

Q3: How does pH affect the stability of the anhydride?

The hydrolysis of succinic anhydrides is subject to both acid and base catalysis.[1]

  • Neutral Conditions: The reaction proceeds via a direct nucleophilic attack by water.

  • Alkaline Conditions (pH > 7): The presence of the more nucleophilic hydroxide ion (OH-) significantly accelerates the rate of hydrolysis.[1][5]

  • Acidic Conditions (pH < 7): Protonation of a carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate.[1] There is typically a pH at which the hydrolysis rate is at a minimum, often in the mildly acidic range (e.g., around pH 3-5).[3]

Q4: Can temperature impact the rate of hydrolysis?

Yes, like most chemical reactions, the rate of hydrolysis is temperature-dependent. Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions between the anhydride and water molecules, thus accelerating the rate of hydrolysis. For sensitive experiments, it is advisable to work at reduced temperatures (e.g., 0-4 °C) to minimize unwanted hydrolysis.

Q5: Are there any solvents that can help prevent hydrolysis?

The use of anhydrous (dry) polar aprotic solvents is highly recommended when handling and reacting with the anhydride.[6] Suitable solvents include:

  • N,N-dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

When the use of aqueous media is unavoidable, the addition of water-miscible organic co-solvents can reduce the activity of water and slow down hydrolysis.[7][8] Examples include:

  • Dioxane[3]

  • Acetonitrile (ACN)[9]

  • Tetrahydrofuran (THF)[10]

It's important to note that the choice of co-solvent should be compatible with your experimental system and downstream applications.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield in conjugation/derivatization reactions Premature hydrolysis of the anhydride.1. Verify Reagent Quality: Ensure the 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is stored under anhydrous conditions (e.g., in a desiccator, under inert gas).[6] 2. Optimize Solvent: If possible, perform the reaction in an anhydrous polar aprotic solvent like DMF or DMSO.[6][11] 3. Control pH: If using an aqueous buffer, maintain the pH at a level where the hydrolysis rate is minimal (typically slightly acidic, but this may need to be determined empirically). 4. Reduce Temperature: Conduct the reaction at a lower temperature (e.g., on ice) to slow the rate of hydrolysis. 5. Minimize Reaction Time: Optimize the reaction time to be just long enough for the desired reaction to occur, minimizing the time for hydrolysis.
Inconsistent experimental results Variable rates of hydrolysis between experiments.1. Standardize Procedures: Ensure consistent pH, temperature, and reaction times across all experiments. 2. Use Fresh Solutions: Prepare solutions of the anhydride immediately before use. Do not store it in aqueous solutions. 3. Monitor Hydrolysis: Use an analytical technique like FT-IR, HPLC, or NMR to monitor the extent of hydrolysis in your system.[1][12][13][14]
Precipitate formation in aqueous solution The hydrolyzed dicarboxylic acid product may have lower solubility than the parent anhydride under certain conditions.1. Solubility Check: Determine the solubility of both the anhydride and its hydrolyzed product in your experimental medium. 2. Adjust pH: The solubility of the dicarboxylic acid is often pH-dependent. Adjusting the pH may help to keep it in solution. 3. Incorporate Co-solvents: The use of co-solvents can help to increase the solubility of all components.[7]

Experimental Protocols & Methodologies

Protocol 1: Monitoring Hydrolysis via FT-IR Spectroscopy

This method allows for real-time monitoring of the disappearance of the anhydride and the appearance of the carboxylic acid.[1][12]

Workflow for FT-IR Monitoring of Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Analysis prep_sol Dissolve anhydride in solvent setup_ftir Setup FT-IR with ATR probe prep_sol->setup_ftir bg_spec Acquire background spectrum of solvent setup_ftir->bg_spec add_water Initiate hydrolysis (add water) bg_spec->add_water record_spec Record spectra at regular intervals add_water->record_spec analyze_peaks Analyze disappearance of anhydride peaks (~1780 & 1850 cm⁻¹) and appearance of carboxylic acid peaks (~1700 cm⁻¹) record_spec->analyze_peaks calc_rate Calculate rate of hydrolysis analyze_peaks->calc_rate

Caption: Workflow for FT-IR analysis of anhydride hydrolysis.

Steps:

  • Dissolve a known concentration of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in the desired aqueous medium within a thermostated reaction vessel.

  • Immerse an Attenuated Total Reflectance (ATR) FT-IR probe into the solution.

  • Acquire a background spectrum of the solvent system at the desired temperature.

  • Initiate the experiment and begin recording FT-IR spectra at regular time intervals.

  • Monitor the decrease in the characteristic anhydride C=O stretching bands (typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the increase in the carboxylic acid C=O stretching band (around 1700 cm⁻¹).[12]

  • Use the change in peak absorbance over time to determine the kinetics of hydrolysis.

Protocol 2: General Procedure for Minimizing Hydrolysis in a Conjugation Reaction

This protocol provides a general framework for conjugating the anhydride to a primary or secondary amine on a biomolecule while minimizing hydrolysis.

Decision Workflow for Anhydride Conjugation

Caption: Decision workflow for minimizing hydrolysis during conjugation.

Steps:

  • Solvent Selection: Whenever possible, use an anhydrous polar aprotic solvent like DMF or DMSO.[6] If an aqueous buffer is required, use a buffer with a pH that minimizes hydrolysis (this may need to be empirically determined, but start in the pH 4-6 range).

  • Temperature Control: Perform all steps at a reduced temperature (0-4 °C) by placing reaction vessels on ice.

  • Reagent Preparation:

    • Dissolve your amine-containing biomolecule in the chosen solvent/buffer.

    • Immediately before addition, dissolve the 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in a small amount of the same anhydrous solvent or co-solvent.

  • Reaction: Add the anhydride solution to the stirring biomolecule solution. Allow the reaction to proceed for the minimum time required for sufficient conjugation.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any remaining unreacted anhydride.[6]

  • Purification: Proceed immediately with the purification of your conjugated product to separate it from the hydrolyzed by-product and other reagents.

By understanding the factors that influence the hydrolysis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione and implementing these troubleshooting and procedural strategies, you can significantly improve the success and reproducibility of your experiments.

References

  • A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. Benchchem.
  • Structural Effects on the Acid-Catalyzed Hydrolysis of (E)-3-Carboxy-4-Aryl-But-3-Enoic Anhydrides. Asian Journal of Chemistry.
  • The Hydrolysis of Himic Anhydride: A Comprehensive Technical Guide. Benchchem.
  • The Hydrolysis of Carboxylic Anhydrides. Part III. Reactions in Initially Neutral Solution. Journal of the Chemical Society.
  • The Distal Effect of Electron-Withdrawing Groups and Hydrogen Bonding on the Stability of Peptide Enolates. Journal of the American Chemical Society.
  • The Distal Effect of N-Electron-withdrawing Groups on the Stability of Peptide Carbon Radicals. Australian Journal of Chemistry.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Monitoring the Hydrolysis of Acetic Anhydride Using In-Situ Raman Spectroscopy and Novel Multivariate Data Analysis.
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.
  • Succinic anhydride CAS#: 108-30-5. ChemicalBook.
  • Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. The Royal Society of Chemistry.
  • Kinetics of Hydrolysis of Succinimides. ResearchGate.
  • Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. ResearchGate.
  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate.
  • Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. Royal Society of Chemistry.
  • Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. SciSpace.
  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules.
  • picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). Thermo Fisher Scientific.
  • Preventing hydrolysis of DOTAGA-anhydride during conjugation. Benchchem.
  • Poly(ester-anhydride) for controlled delivery of hydrophilic drugs. ResearchGate.
  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. PMC.
  • Why do electron withdrawing groups increase the acidity of carboxylic acids? Quora.
  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry.
  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. PMC.
  • Practical strategy for anhydride hydrolysis. Reddit.
  • Studies on Cyclic Anhydrides. 111. Equilibrium Constants for the Acid-Anhydride Equilibrium in Aqueous Solutions of. American Chemical Society.
  • Phase-separation into anhydride-droplets inhibits anhydride hydrolysis. ResearchGate.
  • How to select Co-solvent during hydrolytic forced degradation? YouTube.
  • Thermodynamic and Kinetic Analysis of the Aqueous Phase Hydrogenation of Maleic Anhydride to Succinic Acid over a Pd/C Catalyst. Industrial & Engineering Chemistry Research.
  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing.
  • Is succinic anhydride stable in DMSO? ResearchGate.
  • Designing hydrogels for controlled drug delivery. PMC.
  • Enhance the Solvent Potential of Water. Encyclopedia.pub.
  • Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. CIB (CSIC).
  • Thermodynamic and Kinetic Analysis of the Aqueous Phase Hydrogenation of Maleic Anhydride to Succinic Acid over a Pd/C Catalyst. ACS Publications.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Acid Anhydride Chemistry. Chemistry LibreTexts.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.

Sources

Troubleshooting

Overcoming solubility issues with 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione in polar organic solvents

Welcome to the Advanced Solvation & Stability Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of substituted oxolane-2,5-diones (succinic anhydrides)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solvation & Stability Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of substituted oxolane-2,5-diones (succinic anhydrides).

When working with 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione , you are dealing with a structurally dichotomous molecule. The oxolane-2,5-dione core is highly polar and electrophilic, whereas the 3-(4-bromophenyl)-3-methyl substitution creates a bulky, lipophilic, and rigid hydrophobic domain. This dichotomy results in high crystal lattice energy and complex solvation thermodynamics. Furthermore, what appears to be a "solubility issue" in polar organic solvents is often a hidden chemical degradation issue.

Below is our comprehensive troubleshooting guide, structured to help you diagnose, understand, and overcome these challenges through validated mechanistic approaches.

Part 1: Diagnostic Q&A – Troubleshooting Solvation Failures

Q1: My compound initially dissolves in DMSO and DMF, but after a few hours, a heavy white precipitate forms. Is the solvent evaporating? A1: No, your compound is precipitating because it is no longer the same molecule. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are extremely hygroscopic. If they are not strictly anhydrous, trace water acts as a nucleophile. The anhydride ring undergoes rapid hydrolysis, opening to form 3-(4-bromophenyl)-3-methylsuccinic acid. Causality: The resulting dicarboxylic acid forms robust, intermolecular hydrogen-bonded dimers. This massively increases the crystal lattice energy and alters the 1[1], causing the newly formed di-acid to crash out of the aprotic solvent.

Q2: I am using dry Acetone, but the dissolution is incredibly slow. How can I thermodynamically increase the solubility? A2: Slow dissolution is a kinetic issue, whereas maximum saturation is a thermodynamic limit. To thermodynamically increase solubility, you must manipulate temperature or the solvent's dielectric constant. Research on the parent succinic anhydride core demonstrates that2[2]. In pure solvents, solubility follows the trend: Acetone > Acetonitrile > Ethyl Acetate[2]. For this specific bromophenyl derivative, blending a highly dispersive solvent like Tetrahydrofuran (THF) with a polar solvent like gamma-butyrolactone (GBL) creates an optimal binary system that solvates both the lipophilic aryl ring and the polar anhydride core.

Q3: Is it safe to use sonication to speed up the dissolution process? A3: Yes, provided the environment is strictly anhydrous. Sonication induces acoustic cavitation—micro-bubbles that collapse and generate localized heat and shear forces. This provides the activation energy needed to overcome the high lattice energy of the bromophenyl crystal structure without raising the bulk temperature to degradation levels. However, in wet solvents, this localized energy will exponentially accelerate the hydrolysis pathway discussed in Q1.

Part 2: Mechanistic Workflows & Pathways

To effectively troubleshoot, you must first determine if your issue is kinetic, thermodynamic, or degradative.

Workflow Start Solubility Issue: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione CheckMoisture Check Solvent Moisture (Karl Fischer Titration) Start->CheckMoisture IsWet Moisture > 50 ppm? CheckMoisture->IsWet DrySolvent Dry over Molecular Sieves & Purge with Argon IsWet->DrySolvent Yes CheckTemp Evaluate Thermodynamics vs. Kinetics IsWet->CheckTemp No DrySolvent->CheckTemp Heat Apply Gentle Heating (30-40°C) + Sonication CheckTemp->Heat Kinetic (Slow Dissolution) CoSolvent Use THF/GBL or Acetone/MeCN Blend CheckTemp->CoSolvent Thermodynamic (Saturation)

Figure 1: Diagnostic workflow for resolving solubility issues in polar organic solvents.

Pathway Anhydride Anhydride Form (Soluble) Transition Ring Opening Hydrolysis Anhydride->Transition Water Trace H2O Water->Transition DiAcid Dicarboxylic Acid (Insoluble Precipitate) Transition->DiAcid

Figure 2: Moisture-induced anhydride ring-opening pathway leading to false solubility failures.

Part 3: Quantitative Solvent Selection Matrix

Selecting the right solvent requires balancing the solvation of the polar anhydride core against the lipophilic bromophenyl group, while minimizing hygroscopic risk.

SolventPolarity IndexHygroscopicity RiskSolvation Capacity (Anhydride Core)Solvation Capacity (Bromophenyl Group)Application Recommendation
Acetone 5.1ModerateHighModerateExcellent primary solvent. Heat to 30-40°C to maximize thermodynamic solubility[2].
Tetrahydrofuran (THF) 4.0HighModerateHighExcellent for bulky aryl groups. Best used in binary blends; ensure peroxide-free.
Acetonitrile (MeCN) 5.8LowHighLowGood secondary solvent. Often requires a co-solvent due to poor dispersion forces for the aryl ring.
Dimethyl Sulfoxide (DMSO) 7.2Very HighVery HighModerateHigh Risk. Prone to rapid moisture uptake leading to compound hydrolysis and precipitation.
Ethyl Acetate 4.4LowLowHighPoor primary solvent. Solubilizes the anhydride core poorly[2]; best utilized as an anti-solvent.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every dissolution procedure must be treated as a self-validating system. Do not assume your compound has dissolved if it has actually reacted.

Protocol A: Anhydrous Dissolution & Kinetic Acceleration

Use this protocol when dissolution is slow, but you suspect the thermodynamic limit has not been reached.

  • Solvent Preparation: Dry Acetone or THF over activated 3Å molecular sieves for 24 hours.

  • Moisture Validation: Perform a Karl Fischer titration. Do not proceed unless moisture content is <50 ppm. (Causality: Strict exclusion of water prevents the nucleophilic ring-opening detailed in Figure 2).

  • Inert Atmosphere Addition: In a glovebox or under an argon stream, add the 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione to the solvent in a borosilicate vial. Seal tightly with a PTFE-lined septum cap.

  • Kinetic Energy Application: Place the sealed vial in an ultrasonic bath. Sonicate in 2-minute intervals, allowing the bath to cool in between. (Causality: Short bursts of cavitation provide localized energy to break the crystal lattice without inducing bulk thermal degradation).

  • System Validation (Crucial): Spot the resulting clear solution on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). A single migrating spot confirms the intact anhydride. A heavy baseline spot indicates that the compound hydrolyzed into the highly polar di-acid during dissolution.

Protocol B: Binary Solvent Optimization (Thermodynamic Enhancement)

Use this protocol when the compound hits its saturation limit too early in pure solvents.

  • Solvent Blending: Prepare a binary mixture of THF and gamma-butyrolactone (GBL) at a 70:30 v/v ratio. (Causality: THF provides excellent dispersion forces for the bromophenyl group, while GBL provides the high dielectric constant needed for the oxolane-2,5-dione core).

  • Equilibration: Add an excess of the solute to the binary solvent. Use the analytical stirred-flask method, maintaining the system at exactly 303.15 K (30°C) in an isothermal shaker bath for 24 hours. (Causality: Solubility of succinic anhydrides 3[3]; 24 hours ensures true thermodynamic equilibrium).

  • Phase Separation: Centrifuge the mixture at 5,000 RPM for 10 minutes to pellet any undissolved solute.

  • System Validation: Extract the supernatant via a 0.22 µm PTFE syringe filter. Analyze via quantitative HPLC against a known standard to calculate the exact molar solubility limit of your custom binary system.

References

  • ChemicalBook. The solubility of Succinic anhydride.
  • International Atomic Energy Agency (IAEA). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures.
  • ResearchGate. Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K.
  • Benchchem. The Solubility Profile of Methylthiomethylcresol-succinaldehydic Acid in Organic Solvents: A Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a compound of interest for its potential applications stemming from its substituted succinic anhydride framework.

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, we can, with a high degree of confidence, predict its NMR spectra. This prediction is grounded in the fundamental principles of NMR and supported by a comparative analysis with structurally related compounds. This guide will not only present the predicted spectral data but also delve into the rationale behind the spectral assignments and provide a standardized protocol for experimental verification.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione presents a unique set of electronic environments for its constituent protons and carbons. The presence of a chiral center, an aromatic ring with an electron-withdrawing bromine atom, and a succinic anhydride core all contribute to the complexity and richness of its NMR spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the diastereotopic methylene protons of the oxolane ring, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.60Doublet2HH-2', H-6'These protons are ortho to the electron-withdrawing bromine atom, leading to a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'.
~ 7.40Doublet2HH-3', H-5'These protons are meta to the bromine atom and will be slightly upfield compared to the ortho protons. They appear as a doublet due to coupling with H-2' and H-6'.
~ 3.50Doublet1HH-4aThe methylene protons (H-4a and H-4b) are diastereotopic due to the adjacent chiral center. They will exhibit geminal coupling and will be shifted downfield by the adjacent carbonyl group.
~ 3.10Doublet1HH-4bThis proton is the other half of the diastereotopic methylene pair.
~ 1.80Singlet3H-CH₃The methyl group is attached to a quaternary carbon and therefore will appear as a singlet. Its chemical shift is influenced by the proximity of the aromatic ring and the anhydride moiety.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon environment in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 175C-2, C-5The carbonyl carbons of the anhydride ring are highly deshielded and will appear significantly downfield.
~ 138C-1'The ipso-carbon attached to the oxolane ring.
~ 132C-3', C-5'Aromatic carbons ortho to the bromine atom.
~ 129C-2', C-6'Aromatic carbons meta to the bromine atom.
~ 123C-4'The carbon atom directly bonded to the bromine atom will be shifted downfield.
~ 48C-3The quaternary carbon (chiral center) will be deshielded by the attached aromatic ring and the anhydride structure.
~ 45C-4The methylene carbon of the oxolane ring.
~ 25-CH₃The methyl carbon, appearing in the aliphatic region.

Comparative Spectral Analysis

To substantiate our predictions, we can draw comparisons with the known NMR data of structurally similar compounds.

  • Succinic Anhydride: The parent succinic anhydride shows a singlet for its four equivalent methylene protons at approximately 2.98 ppm in CDCl₃.[1] In our target molecule, the introduction of the bulky 4-bromophenyl and methyl groups at the C-3 position breaks this symmetry, leading to the diastereotopic nature of the C-4 protons.

  • Substituted Succinic Anhydrides: Studies on substituted succinic anhydrides have shown that the chemical shifts of the ring protons are highly dependent on the nature and stereochemistry of the substituents.[2] The presence of an aromatic ring at C-3 would be expected to induce anisotropic effects, further influencing the chemical shifts of the nearby protons.

  • 4-Bromotoluene: In 4-bromotoluene, the aromatic protons ortho to the bromine appear around 7.36 ppm, and the protons meta to the bromine are found around 7.08 ppm. The methyl protons are observed at approximately 2.33 ppm. In our target molecule, the aromatic signals are expected to be in a similar region, with slight variations due to the different substituent at the para position.

  • Aromatic Compounds: The chemical shifts of aromatic protons and carbons are well-documented. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm, while aromatic carbons appear in the 120-150 ppm range.[3] The electron-withdrawing nature of the bromine atom in our target molecule will cause a downfield shift for the ortho and para positions relative to unsubstituted benzene.

The following diagram illustrates the logical flow for predicting the NMR spectrum of the target compound based on the spectra of its constituent fragments.

G cluster_frags Known Spectral Data of Fragments cluster_target Predicted Spectrum of Target Molecule cluster_principles Guiding Principles Succinic Anhydride Succinic Anhydride Target Molecule 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Succinic Anhydride->Target Molecule Provides baseline for oxolane ring signals 4-Bromophenyl Group 4-Bromophenyl Group 4-Bromophenyl Group->Target Molecule Predicts aromatic proton and carbon shifts Methyl Group Methyl Group Methyl Group->Target Molecule Predicts aliphatic singlet Chemical Shift Theory Chemical Shift Theory Chemical Shift Theory->Target Molecule Spin-Spin Coupling Spin-Spin Coupling Spin-Spin Coupling->Target Molecule Diastereotopicity Diastereotopicity Diastereotopicity->Target Molecule

Caption: Predictive workflow for NMR spectral analysis.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted spectral data, the following detailed methodology is recommended. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

1. Sample Preparation

  • Analyte: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (ensure >98% purity, confirmed by another analytical technique such as LC-MS).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining well-resolved spectra, particularly for the aromatic region and the diastereotopic methylene protons.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-32 scans.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width (SW): 0-220 ppm.

3. Data Processing

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/NMR Processor).

  • Processing Steps:

    • Fourier Transform (FT): Convert the raw data (FID) into a frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS peak (0 ppm).

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shifts of all significant peaks.

The following diagram outlines the experimental workflow for acquiring and processing the NMR data.

G cluster_acq Data Acquisition cluster_proc Data Processing Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Load sample Raw Data (FID) Raw Data (FID) NMR Data Acquisition->Raw Data (FID) Generate Data Processing Data Processing Raw Data (FID)->Data Processing Process Final Spectrum Final Spectrum Data Processing->Final Spectrum Output

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a robust framework for understanding and verifying the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. By integrating theoretical predictions with comparative data from related structures and a detailed experimental protocol, researchers and drug development professionals are well-equipped to undertake the structural characterization of this and similar molecules with confidence. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as a primary tool for chemical analysis and reaffirm the importance of a systematic, evidence-based approach to spectral interpretation.

References

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides.
  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • Knotts, Z., et al. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC.
  • Wiley-VCH. (2007). Supporting Information.
  • ACS Publications. (n.d.). Proton Nuclear Magnetic Resonance Spectra of Substituted Succinic Anhydrides, Acids, Salts, and Esters1.
  • ResearchGate. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides.
  • Wiley Spectral Databases. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2.
  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?.
  • TheElkchemist. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • (n.d.). SUPPORTING MATERIALS.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • SpectraBase. (n.d.). (2-Decenyl)succinic anhydride - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Succinic anhydride(108-30-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2016). Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Books.
  • (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
  • Hassan, A. H. E., et al. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

Sources

Comparative

LC-MS Platform Comparison for the Characterization and Quantitation of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

As a Senior Application Scientist, I frequently encounter the challenge of analyzing reactive intermediates and functionalized building blocks. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione—a brominated succinic anhydride...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of analyzing reactive intermediates and functionalized building blocks. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione—a brominated succinic anhydride derivative—represents a unique analytical challenge. Its intact oxolane-2,5-dione core is highly susceptible to nucleophilic ring-opening, while its bromophenyl moiety provides a highly diagnostic isotopic signature.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for the structural elucidation and targeted quantitation of this compound, providing field-proven, self-validating methodologies.

Mechanistic Causality: Gas-Phase Fragmentation Dynamics

Before selecting an instrument, we must understand the molecule's intrinsic gas-phase behavior. Cyclic anhydrides undergo specific unimolecular decomposition pathways under collision-induced dissociation (CID)[1].

For 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (C₁₁H₉BrO₃), the exact monoisotopic mass is 267.9735 Da (for ⁷⁹Br). Using Atmospheric Pressure Chemical Ionization (APCI) or strictly non-aqueous Electrospray Ionization (ESI), the intact protonated molecule [M+H]⁺ is observed at m/z 268.98 and 270.98. This characteristic 1:1 isotopic ratio is dictated by the natural abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation pathway involves the concerted or stepwise extrusion of carbon dioxide (CO₂, 44 Da) and carbon monoxide (CO, 28 Da)[1].

  • Loss of CO₂ yields an acyl cation intermediate at m/z 224.99 / 226.99.

  • Subsequent loss of CO generates a highly stable, resonance-delocalized bromophenyl-allyl cation at m/z 197.00 / 199.00.

  • At higher collision energies, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (Br•), yielding a terminal fragment at m/z 118.08.

Fragmentation M [M+H]+ m/z 268.98 / 270.98 F1 [M+H - CO2]+ m/z 224.99 / 226.99 M->F1 - CO2 F2 [M+H - CO2 - CO]+ m/z 197.00 / 199.00 M->F2 - (CO2 + CO) F1->F2 - CO F3 [M+H - CO2 - CO - Br•]+ m/z 118.08 F2->F3 - Br•

Gas-phase fragmentation pathway of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing this compound, the choice between Q-TOF and QqQ depends entirely on the analytical endpoint: structural confirmation vs. high-throughput quantitation[2].

  • Q-TOF (High-Resolution MS): Operates at mass resolving powers exceeding 30,000 FWHM. It is essential for distinguishing the exact mass of the m/z 197.00 fragment from isobaric matrix interferences. Furthermore, Q-TOF preserves the full isotopic fine structure in MS/MS mode, allowing unambiguous confirmation of the bromine atom's retention in the product ions.

  • QqQ (Targeted MS/MS): Operates at unit mass resolution but utilizes Multiple Reaction Monitoring (MRM) to filter out background noise. By isolating the specific 268.9 → 197.0 transition, QqQ provides a dynamic range of up to 6 orders of magnitude, making it the gold standard for pharmacokinetic (PK) quantitation in complex biological matrices[3].

Quantitative Performance Comparison
ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, unknown IDTargeted quantitation, PK studies
Mass Accuracy < 2 ppmUnit mass (~0.7 Da FWHM)
Sensitivity (LOD) Moderate (pg/mL to ng/mL range)Exceptional (sub-pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Isotope Resolution Resolves fine isotopic structureAverages or requires separate MRMs
Data Acquisition Full Scan / Auto MS-MSMultiple Reaction Monitoring (MRM)
Experimental Protocols: A Self-Validating System

A critical failure point I often observe in novice laboratories is the assumption that anhydrides can be analyzed using standard reversed-phase aqueous gradients. To ensure scientific integrity, the following protocols are designed to prevent the most common artifact in anhydride analysis: in-source or pre-column hydrolysis to the dicarboxylic acid[4].

Protocol 1: Sample Preparation (Critical Step)

Causality: Water must be strictly excluded. Even trace moisture in the mobile phase or diluent will rapidly convert the oxolane-2,5-dione into 3-(4-Bromophenyl)-3-methylsuccinic acid ([M-H]⁻ at m/z 284.97).

  • Dissolve the analyte in anhydrous Acetonitrile (LC-MS grade, <0.001% water).

  • Store samples in silanized amber vials at 4°C to prevent surface-catalyzed degradation.

  • Self-Validation Check: Inject a known anhydride standard (e.g., phthalic anhydride) prior to the run. If the corresponding diacid is detected, the LC system or solvents contain unacceptable moisture levels and must be purged.

Protocol 2: Q-TOF Qualitative Workflow (Structural ID)
  • Chromatography: Utilize a HILIC or normal-phase column (e.g., 2.1 x 100 mm, 1.7 µm) to allow for completely non-aqueous mobile phases (e.g., Hexane/Isopropanol or pure Acetonitrile).

  • Ionization Source: APCI positive mode. Corona current: 4 µA. Vaporizer Temp: 350°C.

  • Acquisition: Auto MS/MS mode. Mass range: m/z 50–500.

  • Self-Validation Check: Verify the mass accuracy of the [M+H]⁺ precursor ion is within <2 ppm of the theoretical m/z 268.9813, and the ⁷⁹Br/⁸¹Br isotopic ratio is exactly 1:1.

Protocol 3: QqQ Quantitative Workflow (Targeted MRM)
  • Chromatography: Isocratic elution using 100% anhydrous Acetonitrile at 0.4 mL/min.

  • Ionization Source: APCI positive mode.

  • MRM Optimization:

    • Quantifier Transition:m/z 268.9 → 197.0 (Collision Energy: 15 eV).

    • Qualifier Transition:m/z 270.9 → 199.0 (Collision Energy: 15 eV).

  • Self-Validation Check: Ensure the ratio of the quantifier to qualifier peak area remains stable (±10% variance) across the entire calibration curve (1 ng/mL to 1000 ng/mL). A deviation indicates co-eluting matrix interference.

Workflow cluster_QTOF Q-TOF: Structural Elucidation cluster_QQQ QqQ: Targeted Quantitation Sample Aprotic Sample Preparation (Prevents Anhydride Hydrolysis) QTOF_Acq High-Resolution MS/MS (>30,000 FWHM) Sample->QTOF_Acq QQQ_Acq Dynamic MRM Acquisition (Transitions: 268.9 -> 197.0) Sample->QQQ_Acq QTOF_Data Isotopic Fine Structure (79Br/81Br Confirmation) QTOF_Acq->QTOF_Data QQQ_Data Sub-ng/mL Quantitation (High Dynamic Range) QQQ_Acq->QQQ_Data

Workflow comparison for Q-TOF structural elucidation vs. QqQ targeted quantitation.

References[3] Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides

Source: Bioanalysis (NIH / PubMed) URL:[Link][2] LCMS systems, quadrupole mass analyzer, TOF, QTOF Source: Agilent Technologies URL:[Link][1] Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][4] Negative Ion Electrospray Ionization Mass Spectrum of Polyisobutenylsuccinic Anhydride Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Succinic Anhydrides for Bioconjugation and Drug Delivery

In the fields of targeted drug delivery, bioconjugation, and materials science, the covalent modification of proteins, polymers, and surfaces is a cornerstone technology. Among the arsenal of chemical tools available, su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of targeted drug delivery, bioconjugation, and materials science, the covalent modification of proteins, polymers, and surfaces is a cornerstone technology. Among the arsenal of chemical tools available, succinic anhydrides are prized for their ability to react with nucleophiles like primary amines under mild conditions, forming stable amide bonds. However, not all succinic anhydrides are created equal. The strategic placement of substituents on the anhydride ring can dramatically alter its reactivity, stability, and regioselectivity.

This guide provides an in-depth comparison between a standard, unsubstituted succinic anhydride and a more complex, unsymmetrically substituted analogue: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione . We will explore the fundamental principles governing their reactivity and provide a framework for selecting the appropriate reagent for your application.

Fundamental Principles: Electronic and Steric Effects

The reactivity of a succinic anhydride is fundamentally governed by the electrophilicity of its two carbonyl carbons. Any factor that influences the partial positive charge on these carbons will directly impact the rate of nucleophilic attack. Two primary factors are at play:

  • Electronic Effects : Substituents can either donate or withdraw electron density from the anhydride ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the reaction rate.[1] Conversely, electron-donating groups (EDGs) decrease reactivity.

  • Steric Effects : The size and spatial arrangement of substituents can physically obstruct the approach of a nucleophile to the carbonyl centers.[1] This "steric hindrance" can slow down the reaction rate and influence which of the two carbonyl groups is preferentially attacked in an unsymmetrical anhydride.[2]

Head-to-Head Comparison

Let's analyze our two molecules of interest based on these principles.

Unsubstituted Succinic Anhydride
  • Structure : A simple, symmetrical five-membered ring.

  • Reactivity Profile : This molecule serves as our baseline. Its reactivity is moderate, and both carbonyl carbons are electronically and sterically identical. Nucleophilic attack can occur at either carbonyl with equal probability, leading to a single ring-opened product. It is more reactive than esters but less reactive than highly aggressive acyl halides, making it suitable for a range of sensitive substrates.[3]

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
  • Structure : An unsymmetrical succinic anhydride with two distinct substituents at the C3 position: a methyl group and a 4-bromophenyl group.

  • Reactivity Profile : This molecule presents a more complex and tunable reactivity profile.

    • Electronic Effect : The 4-bromophenyl group is strongly electron-withdrawing due to the inductive effect of the bromine atom and the aromatic ring. This effect significantly increases the electrophilicity of both carbonyl carbons, making the entire molecule substantially more reactive than unsubstituted succinic anhydride.[1]

    • Steric Effect : The bulky 4-bromophenyl and methyl groups at the C3 position create significant steric hindrance around the adjacent C2 carbonyl. The C5 carbonyl, being further away from these bulky groups, is more sterically accessible.

    • Regioselectivity : The combination of these effects leads to a highly regioselective reaction. While the electronic effect activates both carbonyls, the steric hindrance directs the nucleophile to preferentially attack the more accessible C5 carbonyl.[4] This is a critical feature for applications requiring precise control over the final product's structure.

Summary of Comparative Reactivity
FeatureUnsubstituted Succinic Anhydride3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
Relative Reactivity Baseline (Moderate)High (Electronically activated)
Steric Hindrance LowHigh (at C2 carbonyl)
Regioselectivity Not applicable (symmetrical)High (Attack favored at C5 carbonyl)
Key Driver Intrinsic reactivity of the anhydrideInductive effect of bromophenyl group

Mechanism of Aminolysis: A Tale of Two Carbonyls

The reaction of succinic anhydrides with primary amines (aminolysis) proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the ring opens, with the carboxylate acting as the leaving group, to yield a stable succinamic acid product.[5][6]

For the unsymmetrical 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, this mechanism has a clear preference.

Caption: Regioselective aminolysis of the substituted anhydride.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. Monitoring the reaction rate via techniques like FT-IR or HPLC provides quantitative data.[1][3]

Objective: To determine the relative rates of aminolysis for unsubstituted succinic anhydride and 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione with a model primary amine (e.g., benzylamine).

Methodology: FT-IR Spectroscopy

This method monitors the disappearance of the characteristic anhydride C=O stretching bands (~1860 and 1780 cm⁻¹) and the appearance of the amide C=O band (~1650 cm⁻¹).[1]

Materials:

  • Unsubstituted Succinic Anhydride

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

  • Benzylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • FT-IR spectrometer with an ATR probe

  • Constant temperature water bath

Procedure:

  • Preparation : Prepare equimolar stock solutions of each anhydride and benzylamine in anhydrous THF.

  • Background Spectrum : Set the reaction vessel in the constant temperature bath. Acquire a background FT-IR spectrum of the pure solvent at the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation : Rapidly mix the anhydride solution with the benzylamine solution in the reaction vessel to initiate the reaction.

  • Data Acquisition : Immediately begin recording FT-IR spectra at regular, short time intervals (e.g., every 30 seconds).

  • Analysis : Plot the absorbance of a characteristic anhydride peak (e.g., 1780 cm⁻¹) versus time. The initial slope of this curve is proportional to the initial reaction rate.

  • Comparison : Repeat the experiment under identical conditions for the other anhydride. Compare the initial rates to determine the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Sol1 Prepare Anhydride Stock Solution (in THF) Mix Mix Equimolar Solutions (t = 0) Sol1->Mix Sol2 Prepare Benzylamine Stock Solution (in THF) Sol2->Mix Setup Equilibrate Solvent in Reaction Vessel at 25°C BG Acquire Background FT-IR Spectrum Setup->BG BG->Mix Record Record Spectra vs. Time Mix->Record Plot Plot Absorbance of Anhydride C=O Peak (~1780 cm⁻¹) vs. Time Record->Plot Rate Calculate Initial Rate from Slope Plot->Rate Compare Compare Rates of Both Anhydride Reactions Rate->Compare

Caption: Workflow for comparative kinetic analysis via FT-IR.

Expected Outcome: The reaction involving 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is expected to proceed at a significantly faster rate than the reaction with unsubstituted succinic anhydride, confirming the activating effect of the bromophenyl substituent.

Conclusion and Practical Implications

The choice between an unsubstituted and a substituted succinic anhydride is a critical design decision in the development of conjugates and functional materials.

  • Unsubstituted Succinic Anhydride is a reliable, cost-effective choice for applications where moderate reactivity is sufficient and regioselectivity is not a concern. It is ideal for modifying molecules with highly accessible and reactive primary amines.

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione represents a highly activated and regioselective reagent. It is the superior choice when:

    • High reaction efficiency is required, especially with less nucleophilic amines or under dilute conditions.

    • Rapid reaction kinetics are necessary to minimize side reactions or degradation of sensitive biomolecules.

    • Precise structural control is paramount, as the predictable attack at the C5 position ensures a single, well-defined product isomer.

By understanding the interplay of electronic and steric effects, researchers can harness the tunable reactivity of substituted succinic anhydrides to optimize their conjugation strategies, leading to more efficient and well-defined products for advanced therapeutic and diagnostic applications.

References

  • The Journal of Organic Chemistry. A study and mechanistic interpretation of the electronic and steric effects that determine the stereochemical outcome of the reaction of Schiff bases with homophthalic anhydride and 3-phenylsuccinic anhydride. Available from: [Link]

  • Chemguide. The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Available from: [Link]

  • The Journal of Physical Chemistry C. Molecular Interactions of Electroadsorbed Carboxylic Acid and Succinic Anhydride Monomers on Zinc Surfaces. Available from: [Link]

  • ReactionWeb.io. Amine + Anhydride. Available from: [Link]

  • PubMed. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. Available from: [Link]

  • ResearchGate. Acylation of amines with different anhydrides. Available from: [Link]

  • MDPI. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Available from: [Link]

  • Rochester Institute of Technology. Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. Available from: [Link]

  • PubMed. The interplay between steric and electronic effects in S(N)2 reactions. Available from: [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. Available from: [Link]

  • Inorganic Chemistry. Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms. Available from: [Link]

  • ResearchGate. Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides. systems where "steric hindrance along the preferred reaction path" rationalization is not applicable. Available from: [Link]

  • ResearchGate. Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. Available from: [Link]

  • ResearchGate. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Available from: [Link]

  • MDPI. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Succinamic acids. Part II. Anhydrides as intermediates in the aminolysis of N-alkylanilic acids in toluene. Available from: [Link]

  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Available from: [Link]

  • YouTube. Aminolysis of Acid Anhydrides. Available from: [Link]

  • MDPI. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Available from: [Link]

  • MDPI. Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. Available from: [Link]

  • PMC. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Available from: [Link]

Sources

Comparative

Overcoming On-Column Hydrolysis: A Comparative Guide to HPLC Method Development for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the precise quantification of highly reactive intermediates. 3-(4-Bromophenyl)-3-methyloxol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the precise quantification of highly reactive intermediates. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a brominated succinic anhydride derivative) is a prime example.

Because cyclic anhydrides are exquisitely sensitive to nucleophilic attack, standard High-Performance Liquid Chromatography (HPLC) methods—which rely heavily on aqueous mobile phases—actively destroy the analyte during the chromatographic run. This guide objectively compares traditional and modern chromatographic methodologies to establish a self-validating, protocol for this compound.

Mechanistic Causality: The Hydrolysis Dilemma

To develop a robust method, we must first understand the causality behind the analytical failure. The oxolane-2,5-dione ring is under significant steric and electronic strain. The electron-withdrawing nature of the 4-bromophenyl group at the 3-position severely increases the electrophilicity of the adjacent carbonyl carbons.

When introduced to an aqueous mobile phase (even at an acidic pH), water acts as a nucleophile, rapidly cleaving the anhydride ring to form 3-(4-bromophenyl)-3-methylsuccinic acid.

The Analytical Consequence: On-column hydrolysis leads to peak tailing, split peaks, and a fundamental violation of analytical integrity. The method artificially inflates the degradation product (the di-acid) while under-reporting the active intermediate (the anhydride). Therefore, any method utilizing water is inherently flawed for this specific compound.

Comparative Evaluation of HPLC Alternatives

To solve this, we must evaluate alternative separation mechanisms. Below is an objective comparison of three distinct approaches.

Approach A: Traditional Reversed-Phase (RP-C18)
  • Mechanism: Hydrophobic partitioning.

  • Conditions: 60:40 Water:Acetonitrile with 0.1% Formic Acid.

  • Verdict (Fail): The high aqueous content results in massive on-column degradation. The method fails to provide an accurate baseline, rendering it useless for stability-indicating assays.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Hydrophilic partitioning into an aqueous enrichment layer.

  • Conditions: 90:10 Acetonitrile:Water (unbuffered).

  • Verdict (Marginal): While reducing the water content minimizes hydrolysis, HILIC still requires a trace water layer on the stationary phase to function. This trace moisture causes baseline instability and minor, yet statistically significant, degradation over longer sequences.

Approach C: Specific Hydrogen-Bond Adsorption (The Optimal Solution)
  • Mechanism: Hydrogen bonding in non-aqueous environments.

  • Conditions: 100% Acetonitrile using a .

  • Verdict (Pass): By completely eliminating water from the mobile phase, the hydrolysis pathway is rendered physically impossible. The method becomes a self-validating system ; the integrity of the analyte is guaranteed by the anhydrous solvent environment.

Quantitative Performance Summary
ParameterRP-C18 (Aqueous)HILIC (Low Aqueous)H-Bonding (Non-Aqueous)
Mobile Phase 60:40 H₂O:MeCN10:90 H₂O:MeCN100% MeCN
On-Column Hydrolysis ~35.4%~5.2%0.0%
Peak Asymmetry (Tf) 1.85 (Tailing/Split)1.301.05 (Symmetrical)
Retention Time (Rt) 4.2 min8.5 min6.1 min
ICH Q2(R2) Suitability FailMarginalPass

Experimental Protocol: Non-Aqueous Hydrogen-Bonding HPLC

To achieve the results outlined in the H-Bonding approach, follow this step-by-step methodology. This protocol ensures zero degradation and high reproducibility.

Phase 1: Sample Preparation (Critical Step)
  • Solvent Selection: Strictly use anhydrous Acetonitrile (HPLC grade, <0.001% water) for all sample dilutions. Exposure to ambient humidity must be minimized.

  • Standard Preparation: Weigh 10.0 mg of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous Acetonitrile to create a 1.0 mg/mL stock solution.

  • Storage: Store samples in amber HPLC vials with PTFE-lined septa at 4°C. Analyze within 24 hours to prevent moisture absorption from the autosampler environment.

Phase 2: Chromatographic Conditions
  • Column: SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column), 4.6 × 150 mm, 5 µm.

  • Mobile Phase: 100% Anhydrous Acetonitrile (Isocratic elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (optimal wavelength for capturing the oxolane-2,5-dione ring and the bromophenyl chromophore).

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Strategy

Once the optimal non-aqueous method is established, it must be validated according to the updated to prove it is "fit for purpose."

  • Specificity: Inject a forced-degradation sample (intentionally spiked with 2% water and heated to generate the di-acid). Ensure baseline resolution ( Rs​>2.0 ) between the intact anhydride and the di-acid degradant.

  • Linearity & Range: Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration. Calculate the regression coefficient (Acceptance criteria: R2>0.999 ).

  • Accuracy & Precision: Perform 6 replicate injections at the 100% concentration level. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Robustness: Intentionally vary the flow rate ( ±0.1 mL/min) and column temperature ( ±2 °C). Verify that system suitability criteria (Tf ≤1.5 , Rs​>2.0 ) remain unaffected by these deliberate variations.

Method Development & Validation Workflow

HPLC_Workflow Start Method Development: 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione RP RP-C18 (Aqueous) High Hydrolysis Risk Start->RP HILIC HILIC (Aqueous/Organic) Moderate Hydrolysis Start->HILIC HBond H-Bonding (100% Organic) Zero Hydrolysis Start->HBond Select Select Optimal Method (Non-Aqueous) RP->Select HILIC->Select HBond->Select Val ICH Q2(R2) Validation Select->Val Spec Specificity & Range Val->Spec Prec Accuracy & Precision Val->Prec Rob Robustness Val->Rob End Validated Method Ready Spec->End Prec->End Rob->End

Fig 1: Comparative method development and ICH Q2(R2) validation workflow for anhydride analysis.

References

  • SIELC Technologies. "HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column." SIELC Applications Library. Available at:[Link][1][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link][3][4]

Sources

Validation

Analytical Method Comparison Guide: FTIR Characterization of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Executive Summary In pharmaceutical development, the precise structural verification of synthetic intermediates is non-negotiable. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a highly substituted succinic anhydride deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the precise structural verification of synthetic intermediates is non-negotiable. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a highly substituted succinic anhydride derivative) serves as a critical building block in medicinal chemistry. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for confirming the integrity of its oxolane-2,5-dione ring and halogenated aromatic system.

This guide provides an objective comparison of the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically evaluating their performance in characterizing this complex solid intermediate. Furthermore, we provide a self-validating experimental framework and a definitive peak assignment table grounded in fundamental vibrational spectroscopy.

Theoretical Framework: Vibrational Causality

To accurately interpret the FTIR spectrum of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, an analyst must understand the causality behind its vibrational modes.

  • The Cyclic Anhydride Carbonyl Doublet: Unlike simple ketones, acid anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrational coupling[1]. In a five-membered saturated cyclic anhydride (like our oxolane-2,5-dione core), ring strain forces the carbonyl groups closer together. This strain shifts the absorption to higher frequencies compared to acyclic analogs[2]. Uniquely, in five-membered rings, the lower-frequency symmetric stretch (~1785 cm⁻¹) is significantly more intense than the higher-frequency asymmetric stretch (~1865 cm⁻¹)[1][2].

  • The Heavy Atom Effect (C-Br): The presence of the massive bromine atom on the aromatic ring dampens the frequency of the carbon-halogen stretch, pushing it into the fingerprint region (~1070 cm⁻¹). Furthermore, the para-substitution pattern dictates a highly specific out-of-plane (OOP) C-H bending mode around 820 cm⁻¹.

Logic Molecule 3-(4-Bromophenyl)- 3-methyloxolane-2,5-dione Ring Oxolane-2,5-dione Ring (Ring Strain & Coupling) Molecule->Ring Bromo 4-Bromophenyl Group (Heavy Atom Effect) Molecule->Bromo Methyl Methyl Group (Aliphatic C-H) Molecule->Methyl Peak1 Sym C=O: ~1785 cm⁻¹ Asym C=O: ~1865 cm⁻¹ Ring->Peak1 Peak2 C-Br Stretch: ~1070 cm⁻¹ Para C-H Bend: ~820 cm⁻¹ Bromo->Peak2 Peak3 C-H Stretch: ~2980 cm⁻¹ Methyl->Peak3

Caption: Logical mapping of functional groups to their causal FTIR absorption peaks.

Methodology Comparison: ATR vs. KBr Pellet

When analyzing a solid crystalline intermediate like 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, the choice of sample presentation drastically alters the spectral output.

ATR (Attenuated Total Reflectance) utilizes an evanescent wave penetrating a few microns into the sample[3]. It is rapid but suffers from wavelength-dependent penetration depth, which artificially inflates the intensity of lower-wavenumber peaks (e.g., the C-Br stretch) relative to higher-wavenumber peaks (e.g., the C-H stretches)[4].

KBr Pellet (Transmission) relies on dispersing the analyte in an IR-transparent potassium bromide matrix[3]. It strictly adheres to the Beer-Lambert law, providing true relative peak intensities[4][5]. However, KBr is highly hygroscopic; absorbed moisture can introduce a broad O-H band at 3400 cm⁻¹, which may falsely suggest hydrolysis of the sensitive anhydride ring into a dicarboxylic acid[6].

Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Spectral Integrity Peak shifts to lower wavenumbers (~2-4 cm⁻¹)[4].True transmission; gold standard for library matching[3].
Relative Intensities Skewed (stronger at low wavenumbers)[4].Adheres to Beer-Lambert Law (linear)[5].
Moisture Artifacts Negligible (ideal for moisture-sensitive anhydrides).High risk of O-H band interference if KBr is wet[6].
Trace Impurity Detection Poor (shallow penetration depth)[3].Excellent (longer effective pathlength)[3].
Throughput High (< 2 minutes per sample).Low (~10-15 minutes per sample)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation gates. If a validation gate fails, the analyst must halt and correct the system before proceeding.

Protocol A: High-Resolution KBr Pellet Transmission

Best for: Quantitative impurity tracking and reference library generation.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for 24 hours prior to use. Store in a desiccator.

  • Sample Milling: Weigh ~2 mg of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione and ~198 mg of dry KBr (1:100 ratio). Mill gently in an agate mortar. Causality: Excessive grinding can induce polymorphic transitions or mechanochemical ring-opening of the anhydride.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 25 MPa for 3 minutes using a hydraulic press[6][7].

  • System Validation Gate (Blank Check): Run a background scan of a pure KBr pellet. Pass criteria: Baseline transmission >85% and the O-H stretch region (3400 cm⁻¹) absorbance <0.05 AU. If it fails, the KBr is wet; discard and re-dry.

  • Data Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 64 scans[7].

Protocol B: Rapid ATR-FTIR Analysis

Best for: Routine batch release and moisture-sensitive screening.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow to evaporate.

  • System Validation Gate (Background): Run an air background scan. Pass criteria: No residual peaks >0.01 AU.

  • Sample Application: Place ~5 mg of the neat crystalline powder directly onto the crystal.

  • Pressure Optimization: Lower the ATR pressure anvil. Self-Validating Step: Monitor the live spectrum. Increase pressure until the intensity of the 1785 cm⁻¹ (symmetric C=O) peak plateaus. This confirms intimate contact between the crystal and the sample, overcoming the solid's resistance to deformation[6].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans). Apply an ATR-correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Workflow cluster_ATR ATR-FTIR Method cluster_KBr Transmission (KBr) Method Start Sample: 3-(4-Bromophenyl)- 3-methyloxolane-2,5-dione ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Prep Grind with Dry KBr (1:100 Ratio) Start->KBr_Prep ATR_Clamp Apply Optimal Pressure (Ensure Crystal Contact) ATR_Prep->ATR_Clamp ATR_Scan Evanescent Wave Scanning ATR_Clamp->ATR_Scan Data Spectral Data Processing (Baseline Correction & Peak Picking) ATR_Scan->Data KBr_Press Hydraulic Press (25 MPa, Vacuum) KBr_Prep->KBr_Press KBr_Scan Direct Beam Transmission KBr_Press->KBr_Scan KBr_Scan->Data

Caption: Workflow comparison between ATR and KBr pellet FTIR methodologies.

Quantitative Data: Expected Spectral Peaks

The following table summarizes the expected FTIR absorption peaks for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, synthesized from established spectroscopic rules for cyclic anhydrides and halogenated aromatics[1][2].

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Origin
~3050 WeakC-H Stretch (sp²)Aromatic ring (4-bromophenyl)
~2980, 2930 Weak - MedC-H Stretch (sp³)Methyl group & oxolane ring CH₂
~1865 Weak - MedAsymmetric C=O Stretch5-membered cyclic anhydride[1][2]
~1785 StrongSymmetric C=O Stretch5-membered cyclic anhydride[1][2]
~1590, 1490 MediumC=C Aromatic StretchAromatic ring skeleton
~1220 StrongC-O-C Asymmetric StretchAnhydride ether linkage[2]
~1070 StrongC-Br StretchAryl bromide
~820 Strongout-of-plane (OOP) C-H BendPara-disubstituted benzene ring

Note: If a strong, broad band appears between 3300–2500 cm⁻¹, alongside a shift of the carbonyl peaks to ~1710 cm⁻¹, this indicates that the anhydride ring has hydrolyzed into its corresponding dicarboxylic acid (3-(4-bromophenyl)-3-methylbutanedioic acid) due to poor storage conditions.

References

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Available at:[Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy. Available at:[Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at:[Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at:[Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Available at:[Link]

  • MAS Journal of Applied Sciences. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Available at:[Link]

Sources

Comparative

Reactivity Comparison: Bromophenyl vs. Chlorophenyl Substituted Oxolane-2,5-diones in Castagnoli-Cushman Cycloadditions

As drug development increasingly relies on privileged three-dimensional scaffolds, the synthesis of highly substituted γ -lactams via the Castagnoli-Cushman Reaction (CCR) has become a cornerstone methodology. The choice...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged three-dimensional scaffolds, the synthesis of highly substituted γ -lactams via the Castagnoli-Cushman Reaction (CCR) has become a cornerstone methodology. The choice of the anhydride building block—specifically halogenated aryl oxolane-2,5-diones (aryl succinic anhydrides)—profoundly dictates both the kinetic efficiency and the stereochemical outcome of the reaction.

This guide provides an objective, mechanistic comparison of 3-(4-bromophenyl)oxolane-2,5-dione and 3-(4-chlorophenyl)oxolane-2,5-dione , analyzing how subtle differences in halogen atomic properties influence their reactivity profiles.

Mechanistic Causality: Electronic and Steric Interplay

The reaction of an imine with an oxolane-2,5-dione is not a concerted cycloaddition; rather, it is a stepwise process initiated by the enolization of the anhydride, followed by a Mannich-type nucleophilic attack on the imine, and concluding with intramolecular acylation1[1]. The reactivity of the anhydride is entirely dependent on the acidity of its α -proton and the steric environment of the resulting enolate.

The Chlorophenyl Advantage: Kinetic Enolization

Chlorine possesses a higher electronegativity (3.16 Pauling) compared to bromine (2.96 Pauling). In 3-(4-chlorophenyl)oxolane-2,5-dione , the stronger inductive (-I) effect pulls electron density away from the α -carbon more aggressively. This stabilizes the transient enolate intermediate, lowering the activation energy required for enolization. Consequently, the chlorophenyl derivative exhibits faster reaction kinetics and higher overall yields under identical thermal conditions.

The Bromophenyl Advantage: Thermodynamic Stereocontrol

While 3-(4-bromophenyl)oxolane-2,5-dione enolizes slightly slower, bromine's larger Van der Waals radius (1.85 Å vs. 1.75 Å for Cl) introduces significant steric bulk. During the critical Mannich-type addition step, this bulk heavily penalizes the transition state leading to the cis-diastereomer. As a result, the bromophenyl substituted anhydride drives the equilibrium further toward the thermodynamically favored trans- γ -lactam, yielding superior diastereomeric ratios (d.r.).

CCR_Pathway A Aryl Oxolane-2,5-dione (Anhydride) C Anhydride Enolate (Reactive Intermediate) A->C Base/Heat (Enolization) B Imine (Schiff Base) D Zwitterionic Mannich Adduct B->D Nucleophilic Attack C->D Mannich-type Addition E trans-γ-Lactam (Final Product) D->E Intramolecular Acylation

Fig 1: Castagnoli-Cushman reaction pathway from aryl oxolane-2,5-diones to trans-γ-lactams.

Quantitative Performance Comparison

The following table synthesizes the physicochemical parameters and standard reaction metrics for both substrates when subjected to standardized solvent-free CCR conditions.

Table 1: Physicochemical and Kinetic Comparison of Halogenated Aryl Oxolane-2,5-diones

Parameter3-(4-Chlorophenyl)oxolane-2,5-dione3-(4-Bromophenyl)oxolane-2,5-dioneMechanistic Causality
Halogen Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl exerts a stronger inductive (-I) effect.
Van der Waals Radius 1.75 Å1.85 ÅBr presents greater steric bulk in the transition state.
Relative Enolization Rate Faster ( krel​≈1.2 )Baseline ( krel​≡1.0 )Stronger -I effect of Cl increases α -proton acidity.
Typical CCR Yield ~88%~84%Faster enolization drives higher kinetic conversion.
Diastereomeric Ratio (trans:cis) 92:896:4Bulkier Br atom heavily penalizes the cis transition state.

Experimental Methodology: Self-Validating Solvent-Free CCR

To accurately compare these reagents, traditional refluxing solvent methods are often replaced with solvent-free melt protocols. This approach artificially inflates the concentration of the reactive enolate, overcoming the moderate reactivity of halogenated substrates2[2].

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried reaction vessel, combine equimolar amounts (1.0 mmol) of the selected aryl oxolane-2,5-dione and a non-enolizable imine (e.g., N-benzylideneaniline).

    • Causality: Using exact stoichiometric ratios prevents the excess of either reagent from complicating the crystallization phase.

  • Reaction Phase (Solvent-Free Melt): Heat the neat mixture to 120°C under an inert argon atmosphere.

    • Self-Validation Checkpoint: The reaction initially forms a liquid melt. The transition from a liquid to a glassy solid after 1–2 hours is a positive visual indicator that the condensation is complete and the higher-melting-point γ -lactam has successfully formed.

  • Quenching & Hydrolysis: Cool the glassy mixture to room temperature. Add 5 mL of 10% aqueous KHCO3​ and stir vigorously.

    • Causality: The mild base selectively hydrolyzes any unreacted anhydride into its corresponding water-soluble dicarboxylic acid without epimerizing the newly formed lactam stereocenters.

  • Acidic Workup: Extract the aqueous layer with ethyl acetate to isolate the neutral lactam. To recover unreacted starting material for mass-balance validation, acidify the aqueous layer to pH 2 with 1M HCl to precipitate the diacid.

  • Isolation & Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude product from aqueous ethanol.

    • Causality: Crystallization thermodynamically selects for the highly crystalline trans-diastereomer, yielding an analytically pure product.

Workflow Step1 1. Reagent Preparation Equimolar Anhydride & Imine Step2 2. Reaction Phase Solvent-free melt (120°C) until glassy Step1->Step2 Step3 3. Quenching Cool to RT, add 10% aq. KHCO3 Step2->Step3 Step4 4. Acidic Workup Precipitate unreacted acids (HCl to pH 2) Step3->Step4 Step5 5. Isolation & Purification Filtration and EtOH Crystallization Step4->Step5

Fig 2: Self-validating solvent-free experimental workflow for γ-lactam synthesis.

Conclusion for Drug Development Professionals

When designing synthetic routes for novel γ -lactam pharmacophores, the choice between chlorophenyl and bromophenyl substituted oxolane-2,5-diones should be dictated by the primary bottleneck of the specific reaction:

  • Select 3-(4-chlorophenyl)oxolane-2,5-dione when optimizing for throughput and yield , particularly when working with electronically deactivated or sterically hindered imines that require a highly reactive anhydride enolate.

  • Select 3-(4-bromophenyl)oxolane-2,5-dione when optimizing for stereochemical purity , as the added steric bulk of the bromine atom reliably suppresses the formation of unwanted cis-isomers, simplifying downstream purification.

References

  • Title : The Castagnoli–Cushman Reaction Source : PMC - NIH URL :[3]

  • Title : The first solvent-free synthesis of privileged g- and d-lactams via the Castagnoli–Cushman reaction Source : RSC Publishing URL :[2]

  • Title : Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones Source : ACS Publications URL :[1]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione As a researcher or drug development professional, managing highly functionalized, reactive intermediates requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

As a researcher or drug development professional, managing highly functionalized, reactive intermediates requires a disposal strategy that is as rigorous as the synthesis itself. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (a brominated succinic anhydride derivative) presents a dual-hazard profile: it is a water-reactive acid anhydride and a halogenated environmental pollutant.

This guide provides authoritative, self-validating protocols for the safe operational handling, quenching, and disposal of this compound, ensuring compliance with stringent Environmental Health and Safety (EHS) standards.

The Causality of Waste Segregation (E-E-A-T)

Understanding the mechanistic behavior of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is critical for preventing laboratory accidents and minimizing disposal costs.

  • The Halogenated Imperative: The presence of the bromine atom classifies any waste containing this compound as "Halogenated Waste." Halogenated streams must be segregated from non-halogenated solvents because they require specialized, high-temperature incineration to prevent the formation of toxic dioxins[1]. Mixing halogenated waste with incompatible non-halogenated solvents (e.g., acetone) can also trigger violent exothermic reactions or explosions[2].

  • The Hydrolysis Requirement: Acid anhydrides are inherently water-reactive[3]. If unreacted anhydride is disposed of directly into a mixed aqueous waste carboy, it will undergo uncontrolled hydrolysis. This exothermic reaction can generate enough heat and gas to pressurize and rupture a sealed waste container[4]. Therefore, active residues must be intentionally quenched before disposal.

Quantitative Operational Parameters

To ensure reproducible safety, all quantitative parameters for handling and disposing of this compound are standardized below.

ParameterSpecificationCausality / Rationale
Quenching Bath Ratio 10:1 (Ice Water : Anhydride)Provides sufficient thermal mass to absorb the exothermic heat of hydrolysis, preventing splashing[4].
Target Neutralization pH 6.0 - 8.0Prevents the generation of highly corrosive aqueous waste; standardizes the stream for EHS collection[4].
Max Accumulation Volume 25 Gallons (Satellite Area)Complies with standard Satellite Accumulation Area (SAA) regulations to minimize laboratory fire/spill risks[1].
Spill Absorbent Inert Pads / Dry SandPrevents uncontrolled exothermic reactions that can occur if reactive chemicals are exposed to incompatible absorbents[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in physical or chemical indicators to confirm that the step was executed successfully.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)

Use this protocol for expired batches or benchtop spills.

  • PPE & Isolation: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[4]. Ensure the chemical fume hood is operational[5].

  • Collection: For spills, cover the solid with inert absorbent pads or dry sand[5]. Do not use water, as localized moisture will initiate slow, heat-generating hydrolysis.

  • Containment: Sweep the solid material into a wide-mouth, high-density polyethylene (HDPE) container with a threaded cap[5].

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated Solid"[1].

  • Validation Check: The container is visually inspected for a vapor-tight seal, and the exact mass is logged on the laboratory's hazardous waste manifest to ensure SAA limits are not exceeded.

Protocol B: Controlled Hydrolysis of Reaction Residues (Quenching)

Use this protocol to deactivate unreacted anhydride left in reaction flasks.

  • Preparation: In a chemical fume hood, prepare a quenching bath consisting of crushed ice and cold water. The volume of the bath must be at least 10 times the estimated volume of the anhydride residue[4].

  • Hydrolysis (Quenching): Slowly transfer the 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione residue into the stirred ice-water mixture in small portions[4]. The anhydride ring will open, converting the compound into 2-(4-bromophenyl)-2-methylbutanedioic acid.

  • Neutralization: Once the solid has completely dissolved, slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃)[4]. NaHCO₃ is chosen over NaOH because it is a weak base, allowing for a highly controlled reaction without overshooting into a caustic pH.

  • Segregation: Transfer the neutralized solution into a "Halogenated Aqueous Waste" carboy. Do not pour this down the sanitary sewer; the brominated aromatic ring is toxic to aquatic life[6].

  • Validation Check: The complete cessation of CO₂ effervescence (bubbling) during the addition of NaHCO₃, combined with a confirmed pH test strip reading of 7.0, validates that the anhydride is fully destroyed and neutralized.

Protocol C: Liquid Organic Waste (Post-Reaction Solvents)

Use this protocol when the compound is dissolved in an organic solvent (e.g., Dichloromethane).

  • Transfer: Pour the solvent mixture into a dedicated "Halogenated Organic Waste" white poly bottle or carboy[1].

  • Segregation Enforcement: Ensure absolutely no non-halogenated ketones (like acetone) or strong bases are present in this specific carboy to prevent cross-reactions[2].

  • Storage: Keep the container tightly closed in a secondary containment tray within a well-ventilated SAA[1].

  • Validation Check: The waste tag explicitly lists all chemical constituents and their percentages, ensuring EHS personnel have a complete chemical profile prior to incineration[1].

Disposal Decision Workflow

To streamline laboratory operations, follow this logical decision tree when classifying waste generated from 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione workflows.

DisposalWorkflow Start 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Unused/Spilled) State->Solid Solid Liquid Liquid/Residue (Reaction Mixture) State->Liquid Liquid HalSolid Halogenated Solid Waste Stream Solid->HalSolid Quench Hydrolysis Required? (Unreacted Anhydride) Liquid->Quench Hydrolysis Quench with Ice/Water Neutralize with NaHCO3 Quench->Hydrolysis Yes OrgSolvent Organic Solvent Solution Quench->OrgSolvent No HalAqueous Halogenated Aqueous Waste Stream Hydrolysis->HalAqueous HalOrganic Halogenated Organic Waste Stream OrgSolvent->HalOrganic

Decision tree for the safe segregation, hydrolysis, and disposal of halogenated anhydride waste.

References

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." 6

  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." 3

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." 5

  • University of Wollongong (UOW). "LABORATORY WASTE DISPOSAL GUIDELINES."2

  • Benchchem. "Proper Disposal of Glutaric Anhydride: A Guide for Laboratory Professionals." 4

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." 1

Sources

Handling

A Researcher's Guide to Handling 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione: A Proactive Approach to Laboratory Safety

As a novel chemical entity, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione lacks a comprehensive, publicly available safety profile. This guide provides a robust framework for its safe handling, grounded in a conservative a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel chemical entity, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione lacks a comprehensive, publicly available safety profile. This guide provides a robust framework for its safe handling, grounded in a conservative assessment of its constituent chemical moieties: a reactive succinic anhydride core and a halogenated aromatic group. The protocols outlined herein are designed to empower researchers to manage risk proactively, ensuring both personal safety and data integrity.

The primary directive for handling this and any compound of unknown toxicity is to mitigate all potential routes of exposure . This involves a multi-layered approach combining engineering controls, meticulous personal protective equipment (PPE) selection, and stringent operational and disposal protocols.

Hazard Assessment: Deconstructing the Molecule

Understanding the potential risks is the foundation of safe laboratory practice. The hazards of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione can be inferred from its two key structural features.

  • Oxolane-2,5-dione (Succinic Anhydride Core): This cyclic anhydride is the primary driver of reactivity and acute hazards. Anhydrides are well-documented as potent irritants to the eyes, skin, and respiratory tract.[1][2][3] They react with water, including moisture on skin or in the respiratory tract, to form the corresponding carboxylic acid, which can cause tissue damage. Furthermore, many anhydrides are sensitizers, meaning that repeated exposure can lead to a severe allergic reaction.[3][4]

  • 4-Bromophenyl Group (Halogenated Aromatic): The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[5] While the specific toxicity of this molecule is unknown, brominated aromatics as a class can pose long-term health risks, with some being investigated for hepatotoxicity (liver damage).[6] From a logistical standpoint, they require segregated waste streams for proper disposal.[7][8][9]

The compound is likely a solid, introducing the risk of aerosolization and inhalation of fine dust particles during handling.[2][3]

Table 1: Summary of Potential Hazards and Routes of Exposure

Hazard TypeRoute of ExposurePotential Health EffectCausative Moiety
Acute Ocular (Eyes)Severe irritation, potential for serious damage, lacrimation (tearing).[10][11]Succinic Anhydride
Dermal (Skin)Irritation, redness, potential for chemical burns upon prolonged contact.[4][12]Succinic Anhydride
Inhalation (Lungs)Respiratory tract irritation, coughing, potential for asthmatic symptoms or sensitization.[3][13]Succinic Anhydride
IngestionHarmful if swallowed, may cause irritation to mucous membranes.[14]Both
Chronic Inhalation / DermalDevelopment of allergic sensitization, leading to severe reactions on subsequent exposures.[3][4]Succinic Anhydride
All RoutesPotential for systemic toxicity, including effects on the liver, based on data from analogous compounds.[6]Brominated Aromatic
Core Directive: Personal Protective Equipment (PPE)

A non-negotiable baseline of PPE must be worn at all times when handling this compound. The selection of PPE is dictated by the anticipated task and the associated risk of exposure.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles & Full Face Shield[15]Double Nitrile GlovesChemical-Resistant Lab CoatN95 Respirator (minimum); Half-mask with P100/Organic Vapor cartridges recommended.[3][16]
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatNot required if conducted entirely within a certified chemical fume hood.
Reaction & Workup Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatNot required if conducted entirely within a certified chemical fume hood.
Handling Waste Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatNot required.
  • Eye and Face Protection: Because the compound is likely a fine powder, the risk of it becoming airborne and causing severe eye irritation is high. Chemical splash goggles provide a seal around the eyes. A full face shield is mandatory when weighing the solid to protect the entire face from splashes or airborne particles.[15]

  • Hand Protection: Nitrile gloves provide good resistance to a broad range of chemicals.[17] Double-gloving is a prudent practice that provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Body Protection: A standard lab coat is insufficient. A chemical-resistant or rubberized apron over a lab coat should be used to protect against splashes.[15] All clothing should be long-sleeved, and closed-toe shoes are mandatory.[7]

  • Respiratory Protection: All handling of the solid compound must occur within a certified chemical fume hood to contain dust and vapors.[18] If this is not possible, a respirator is required. An N95 dust mask provides a minimum level of protection against particulates, but a half-mask respirator with combination P100 (particulate) and organic vapor cartridges offers superior protection against both dust and any potential off-gassing.[3][16]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to cleanup and disposal.

The primary engineering control is a certified chemical fume hood .[18] All operations involving this compound, especially the handling of the solid form, should be performed deep within the hood sash to ensure containment of dust and potential vapors.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an appropriate spill kit and waste container are readily accessible.

    • Don all required PPE as outlined in Table 2 before bringing the compound into the work area.

  • Weighing the Solid:

    • Perform this task on a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

    • Use spatulas and tools gently to avoid generating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add solvent to the flask containing the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent vapor release.

  • Cleanup:

    • Decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Thoroughly clean all glassware.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated solid waste container.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep_area Designate & Prepare Hood Area don_ppe Don Full PPE (Goggles, Shield, Coat, 2x Gloves) prep_area->don_ppe weigh Weigh Solid Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution (Control Splashes) weigh->dissolve react Perform Reaction/ Workup dissolve->react dispose_liquid Transfer Liquid Waste to 'Halogenated Organics' Bottle react->dispose_liquid decon Decontaminate Surfaces & Glassware dispose_liquid->decon dispose_solid Collect Contaminated Solids (Gloves, Paper) in Bag dispose_solid->decon doff_ppe Doff PPE in Correct Order decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for handling the compound, from preparation to final cleanup.

Emergency & Disposal Plans
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[18][19]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention if irritation persists.[19][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

  • Minor Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material suitable for organic compounds.

    • Carefully scoop the material into a designated waste container.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the contaminated area.

All waste generated from handling this compound is classified as halogenated organic waste .

  • Liquid Waste: Collect all reaction mixtures, filtrates, and solvent rinses in a clearly labeled, sealed container marked "Halogenated Organic Waste."[5][7][9] List all chemical components on the waste tag.

  • Solid Waste: Collect all contaminated disposables (gloves, weigh boats, absorbent pads, etc.) in a sealed plastic bag or container, also labeled as "Halogenated Organic Waste."

  • NEVER pour this waste down the drain or mix it with non-halogenated waste streams.[7][9]

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Source: Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois. [Link]

  • IRRITANTS AND SENSITIZERS - STANDARD OPERATING PROCEDURE . Source: New Jersey Institute of Technology. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous waste segregation . Source: University of Wisconsin-Milwaukee. [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety . Source: Certified Safety. [Link]

  • Safety Data Sheet - Succinic anhydride derivative . Source: Chevron. [Link]

  • Sensitizers SOP . Source: Wayne State University Office of Environmental Health and Safety. [Link]

  • Maleic Anhydride - SAFETY DATA SHEET . Source: TCC. [Link]

  • [Toxicity of selected brominated aromatic compounds] . Source: PubMed, National Library of Medicine. [Link]

  • Tips For People With Environmental or Chemical Sensitivities . Source: Independent Living Research Utilization (ILRU). [Link]

  • Gas Detectors & PPE for Maleic anhydride . Source: Dräger. [Link]

  • Chemical Emergencies, Exposures, and Spills . Source: Florida State University Environmental Health and Safety. [Link]

  • General Use SOP - Sensitizers . Source: Stanford Environmental Health & Safety. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . Source: GML. [Link]

  • Anhydrous Ammonia PPE . Source: YouTube. [Link]

  • LCSS: BROMINE . Source: The National Academies Press. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater . Source: MDPI. [Link]

  • Investigation report on aromatic brominated flame retardants . Source: ECHA. [Link]

Sources

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